Tyrphostin AG 528
Description
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Properties
IUPAC Name |
2-(2,3-dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c19-11-14(9-12-5-6-16(21)17(22)10-12)18(23)20-8-7-13-3-1-2-4-15(13)20/h1-6,9-10,21-22H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKCTDWWIWGLHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(=CC3=CC(=C(C=C3)O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tyrphostin AG 528: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG 528 is a synthetic compound belonging to the tyrphostin family of protein tyrosine kinase inhibitors. It primarily targets the Epidermal Growth Factor Receptor (EGFR) and the closely related receptor ErbB2 (also known as HER2), playing a crucial role in modulating cellular signaling pathways that govern cell proliferation, survival, and differentiation. This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of EGFR and ErbB2
This compound functions as a competitive inhibitor of ATP at the catalytic domain of EGFR and ErbB2, thereby preventing the autophosphorylation and subsequent activation of these receptors. This inhibition blocks the initiation of downstream signaling cascades critical for tumor cell growth and survival.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary targets has been determined through in vitro kinase assays.
| Target | IC50 Value | Assay Type |
| EGFR | 4.9 µM | Cell-free assay |
| ErbB2/HER2 | 2.1 µM | Cell-free assay |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Impact on Downstream Signaling Pathways
Inhibition of EGFR and ErbB2 by this compound disrupts major downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways. These pathways are central to regulating cell cycle progression and apoptosis.
EGFR/ErbB2 Signaling Cascade
The binding of growth factors like EGF to EGFR or the heterodimerization of EGFR with ErbB2 triggers a cascade of phosphorylation events. This leads to the activation of key downstream effector proteins that promote cell proliferation and survival. This compound's blockade of the initial receptor phosphorylation event effectively shuts down these pro-growth and pro-survival signals.
Cellular Effects of this compound
The inhibition of critical signaling pathways by this compound translates into significant cellular effects, primarily the induction of cell cycle arrest and apoptosis.
Cell Cycle Arrest
While specific data for this compound is limited, a high-throughput screening study provided some insights into its effect on the cell cycle of SW480 human colorectal adenocarcinoma cells. The data suggests that this compound can induce changes in the cell cycle distribution.
| Cell Line | Treatment Concentration | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| SW480 | 20 µM | Data not specified | Data not specified | Data not specified |
Note: The referenced study focused on identifying compounds that induce excess DNA replication and did not provide a detailed breakdown of the cell cycle phases for this compound. Further studies are required to fully characterize its effect on cell cycle progression.
Induction of Apoptosis
By blocking the pro-survival signals mediated by the EGFR/ErbB2-PI3K-Akt pathway, this compound is expected to induce programmed cell death, or apoptosis, in cancer cells that are dependent on this signaling axis.
Other Potential Targets
Interestingly, a study identified this compound as an inhibitor of Pantothenate Kinase 3 (PanK3), an essential enzyme in coenzyme A biosynthesis.
| Target | IC50 Value | Assay Type |
| PanK3 | 3.0 µM | Radiochemical assay |
The off-target inhibition of PanK3 may contribute to the overall cellular effects of this compound, although this requires further investigation.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol outlines the general steps for determining the IC50 value of an inhibitor against a specific kinase.
-
Reagents and Materials :
-
Recombinant human EGFR or ErbB2 kinase
-
Kinase assay buffer
-
ATP (at or near Km concentration)
-
Peptide substrate
-
This compound (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96- or 384-well plates
-
-
Procedure :
-
Prepare serial dilutions of this compound in DMSO.
-
In a multi-well plate, add the kinase, the inhibitor at various concentrations (or DMSO as a vehicle control), and the kinase assay buffer.
-
Pre-incubate to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate at a controlled temperature for a specific period.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis for EGFR Phosphorylation (General Protocol)
This protocol is used to assess the effect of an inhibitor on the phosphorylation status of EGFR and downstream signaling proteins in whole cells.
-
Reagents and Materials :
-
Cell line of interest (e.g., A431, which overexpresses EGFR)
-
Cell culture medium and supplements
-
This compound
-
EGF (for stimulation)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure :
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle control.
-
Stimulate the cells with EGF to induce EGFR phosphorylation.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal.
-
Strip the membrane and re-probe for total protein and loading control to ensure equal loading.
-
Conclusion
This compound is a dual inhibitor of EGFR and ErbB2 tyrosine kinases. Its primary mechanism of action involves the competitive inhibition of ATP binding, leading to the suppression of receptor autophosphorylation and the blockade of downstream pro-proliferative and pro-survival signaling pathways, namely the MAPK/ERK and PI3K/Akt pathways. While its effects on the cell cycle and apoptosis are inferred from its mechanism of action, further specific studies on this compound are needed to fully elucidate these cellular outcomes. The compound also exhibits off-target activity against PanK3, which may contribute to its overall biological effects. The provided experimental frameworks offer a basis for the further investigation and characterization of this compound's therapeutic potential.
Tyrphostin AG 528: A Technical Guide to its Inhibition of EGFR and ErbB2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tyrphostin AG 528, a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2). This document details its mechanism of action, quantitative inhibitory data, relevant signaling pathways, and comprehensive experimental protocols for its characterization.
Introduction
The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1/HER1), ErbB2 (HER2/neu), ErbB3 (HER3), and ErbB4 (HER4), are crucial regulators of cell proliferation, survival, differentiation, and migration.[1] Dysregulation of these signaling pathways, often through overexpression or mutation of the receptors, is a hallmark of many human cancers.[2][3] In particular, EGFR and ErbB2 are prominent targets for anti-cancer drug development.[2]
Tyrphostins are a class of synthetic compounds designed to inhibit the activity of protein tyrosine kinases. This compound (also known as Tyrphostin B66) has been identified as a potent inhibitor of both EGFR and ErbB2, demonstrating its potential as a tool for cancer research and as a lead compound for therapeutic development.[4][5][6] This guide serves to consolidate the technical information regarding its inhibitory profile and the methodologies used for its evaluation.
Mechanism of Action
This compound functions as a protein tyrosine kinase inhibitor.[4] It exerts its inhibitory effect by competing with ATP at the catalytic kinase domain of the EGFR and ErbB2 receptors. By occupying the ATP-binding site, this compound prevents the autophosphorylation of the receptors, which is the critical initial step for the activation of downstream signaling cascades. This blockade effectively abrogates the signals that lead to cell proliferation and survival.
Quantitative Inhibitory Data
The potency of this compound has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being the standard metric. The lower the IC50 value, the more potent the inhibitor.
| Target Kinase | IC50 Value (µM) | Assay Type |
| EGFR (ErbB1) | 4.9 | Cell-free kinase assay |
| ErbB2 (HER2) | 2.1 | Cell-free kinase assay |
Data sourced from multiple references.[4][5][6]
EGFR and ErbB2 Signaling Pathways
Upon ligand binding (e.g., EGF to EGFR), ErbB receptors form homodimers or heterodimers.[3][7] ErbB2 is the preferred dimerization partner for other ErbB receptors and does not require a direct ligand for its activation.[3] This dimerization triggers the intrinsic tyrosine kinase activity, leading to autophosphorylation of tyrosine residues in the cytoplasmic tail. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, initiating multiple downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to cell proliferation and survival.[1][2] this compound inhibits the initial autophosphorylation event, thereby blocking all subsequent downstream signaling.
Experimental Protocols
This section provides detailed protocols for the characterization of this compound.
In Vitro Kinase Assay (Luminescent)
This assay determines the IC50 value of this compound against purified EGFR and ErbB2 enzymes by measuring the amount of ADP produced, which is correlated with kinase activity.
Materials:
-
Purified recombinant EGFR and ErbB2 enzymes
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)[8]
-
96-well or 384-well white microplates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle (for positive and negative controls) to the wells of a microplate.
-
Add 20 µL of a master mix containing the respective kinase (EGFR or ErbB2) and substrate to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
-
Reaction Initiation: To initiate the kinase reaction, add 25 µL of ATP solution to all wells. The final reaction volume is 50 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 100 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Subtract the background luminescence (no enzyme control) from all other readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[9][10]
Materials:
-
Cancer cell line overexpressing EGFR or ErbB2 (e.g., A431, SK-BR-3)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the GI50 (half-maximal growth inhibition) value.
Western Blotting for Phospho-Protein Analysis
This technique is used to detect the phosphorylation status of EGFR, ErbB2, and downstream targets like AKT and ERK, providing a direct measure of the inhibitory effect of this compound in a cellular context.[11]
Materials:
-
Cancer cell line of interest
-
This compound
-
Ligand for stimulation (e.g., EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer system (for transferring proteins to PVDF or nitrocellulose membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ErbB2, etc.)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Serum-starve the cells overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a ligand (e.g., 100 ng/mL EGF) for 10-15 minutes to induce receptor phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of protein phosphorylation. Re-probe the membrane with antibodies for total proteins to ensure equal loading.
Conclusion
This compound is a valuable research tool for studying EGFR and ErbB2 signaling. With potent inhibitory activity against both kinases, it provides a means to probe the roles of these receptors in various cellular processes and disease models. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the effects of this compound and other potential inhibitors of the ErbB signaling pathway.
References
- 1. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 2. ErbB receptors and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ERBB2-EGFR signaling pathway Gene Ontology Term (GO:0038134) [informatics.jax.org]
- 8. EGFR (T790M) Kinase Enzyme System Application Note [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Tyrphostin AG 528: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the protein tyrosine kinase inhibitor, Tyrphostin AG 528. It covers the seminal discovery of the tyrphostin class of compounds, the chemical synthesis of AG 528, its inhibitory activity, and detailed experimental protocols for its characterization.
Discovery and Development
The discovery of this compound is rooted in the pioneering work of Dr. Alexander Levitzki and his research group, who, in the late 1980s, systematically synthesized and characterized a novel class of low molecular weight compounds designed to inhibit protein tyrosine kinases (PTKs). These compounds were named "tyrphostins" for their ability to inhibit tyrosine phosphorylation. The foundational research demonstrated that these benzylidene malononitrile (B47326) derivatives could act as competitive inhibitors of the substrate binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain, effectively blocking its autophosphorylation and downstream signaling. This work was instrumental in establishing the principle of selective tyrosine kinase inhibition as a therapeutic strategy for proliferative diseases driven by PTK hyperactivity. This compound, also known as Tyrphostin B66, emerged from this systematic exploration as a potent inhibitor of both EGFR and ErbB2.
Chemical Synthesis
The synthesis of this compound, a derivative of 3,4-dihydroxybenzylidene malononitrile, is achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. In the case of this compound, 3,4-dihydroxybenzaldehyde (B13553) is reacted with malononitrile.
Experimental Protocol: Synthesis of this compound
Materials:
-
3,4-Dihydroxybenzaldehyde
-
Malononitrile
-
Piperidine (B6355638) (or another suitable base catalyst)
-
Ice bath
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
A suspension of malononitrile and 3,4-dihydroxybenzaldehyde is prepared in ethanol within a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux with stirring to achieve a clear, orange-colored solution.
-
A catalytic amount of piperidine is added to the refluxing solution. An immediate, vigorous reaction is typically observed.
-
The reaction mixture is maintained at reflux for a specified period (e.g., 30-60 minutes), during which the product precipitates as a solid.
-
After the reflux period, the flask is cooled in an ice bath to ensure complete precipitation of the product.
-
The solid product is collected by filtration, washed with cold ethanol and then with ether to remove any unreacted starting materials and impurities.
-
The final product, this compound, is dried under vacuum.
Caption: General workflow for the synthesis of this compound.
Biological Activity and Data Presentation
This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2), two receptor tyrosine kinases frequently implicated in cancer development and progression.[1][2] Its inhibitory activity is quantified by its half-maximal inhibitory concentration (IC50), which is a measure of the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Target | IC50 (μM) | Assay Type |
| EGFR | 4.9 | Cell-free assay |
| ErbB2/HER2 | 2.1 | Cell-free assay |
| Table 1: In vitro inhibitory activity of this compound against EGFR and ErbB2.[1][2] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting the tyrosine kinase activity of EGFR and ErbB2. Upon ligand binding, these receptors dimerize and autophosphorylate on specific tyrosine residues in their intracellular domain. This autophosphorylation creates docking sites for various downstream signaling proteins, which in turn activate multiple signaling cascades that promote cell proliferation, survival, and migration. By blocking the initial autophosphorylation step, this compound effectively abrogates these downstream signals.
Caption: EGFR/ErbB2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of this compound against EGFR or ErbB2 in a cell-free system.
Materials:
-
Recombinant human EGFR or ErbB2 kinase domain
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ATP
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound stock solution (in DMSO)
-
96-well or 384-well plates
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add the diluted this compound or vehicle control (DMSO) to the wells of the assay plate.
-
Enzyme and Substrate Addition: Prepare a solution containing the recombinant kinase and the peptide substrate in the kinase assay buffer. Add this mixture to all wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer to all wells. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process of depleting the remaining ATP and then converting the generated ADP to ATP, which is quantified via a luciferase-based reaction.
-
Data Acquisition: Read the luminescence intensity in each well using a microplate reader.
-
Data Analysis: Subtract the background luminescence (wells with no enzyme) from all readings. Normalize the data with the "no inhibitor" control representing 100% activity. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: General workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines that overexpress EGFR or ErbB2 (e.g., A431, SK-BR-3).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value for cell proliferation inhibition.
References
Tyrphostin AG 528: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyrphostin AG 528, also known as Tyrphostin B66, is a synthetic protein tyrosine kinase inhibitor with significant potential in cancer research. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, its role in key signaling pathways implicated in cancer, and detailed experimental protocols for its evaluation. This compound demonstrates potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and its family member, ErbB2 (also known as HER2).[1][2] These receptors are frequently overexpressed or mutated in various cancer types, leading to uncontrolled cell proliferation and survival. By targeting these critical oncogenic drivers, this compound presents a valuable tool for investigating cancer biology and exploring novel therapeutic strategies. This guide consolidates available quantitative data, outlines detailed experimental methodologies, and provides visual representations of the underlying signaling networks to support further research and development efforts.
Mechanism of Action
This compound functions as a competitive inhibitor of ATP at the catalytic kinase domain of its target receptors. This inhibition prevents the autophosphorylation of the receptors, a crucial step in the activation of downstream signaling cascades. The primary targets of this compound are EGFR (ErbB1) and ErbB2 (HER2), key members of the ErbB family of receptor tyrosine kinases.
Quantitative Data
The inhibitory potency of this compound against its primary targets has been determined through in vitro kinase assays.
| Target | IC50 (µM) | Assay Type |
| EGFR (ErbB1) | 4.9 | Cell-free kinase assay |
| ErbB2 (HER2) | 2.1 | Cell-free kinase assay |
Note: The provided IC50 values represent the concentration of this compound required to inhibit 50% of the enzymatic activity of the purified kinase in a cell-free system.[1][2] Further research is required to establish the IC50 values of this compound in various cancer cell lines, which would provide a more comprehensive understanding of its anti-proliferative efficacy in a cellular context.
Signaling Pathways
This compound primarily impacts the EGFR/ErbB2 signaling axis, which in turn can influence other interconnected pathways such as the JAK/STAT pathway.
EGFR/ErbB2 Signaling Pathway
EGFR and ErbB2 are transmembrane receptor tyrosine kinases that, upon activation by ligands such as Epidermal Growth Factor (EGF), form homodimers or heterodimers. This dimerization stimulates their intrinsic kinase activity, leading to autophosphorylation and the recruitment of downstream signaling proteins. The EGFR-ErbB2 heterodimer is a particularly potent signaling complex in cancer.[3][4][5][6] Activation of this pathway triggers multiple downstream cascades, including the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways, which are central to regulating cell proliferation, survival, and migration.[3] this compound's inhibition of EGFR and ErbB2 blocks the initiation of these downstream signals.
Caption: Inhibition of the EGFR/ErbB2 Signaling Pathway by this compound.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. While this compound does not directly target JAK kinases, the EGFR/ErbB2 pathway can crosstalk with the JAK/STAT pathway. EGFR activation can lead to the phosphorylation and activation of STAT proteins, promoting gene transcription involved in cell survival and proliferation. By inhibiting EGFR, this compound can indirectly attenuate this activation of the STAT pathway.
Caption: Indirect Effect of this compound on the JAK/STAT Signaling Pathway.
Experimental Protocols
In Vitro EGFR/ErbB2 Kinase Inhibition Assay (Example Protocol)
This assay directly measures the ability of this compound to inhibit the kinase activity of purified EGFR or ErbB2.
Materials:
-
Recombinant human EGFR or ErbB2 kinase domain
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
This compound
-
DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (or similar detection method)
-
Plate reader (luminometer)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in kinase assay buffer to achieve a range of desired concentrations.
-
Enzyme and Substrate Preparation: Reconstitute recombinant EGFR or ErbB2 kinase to a working concentration in kinase buffer. Prepare a solution of the peptide substrate and ATP in kinase buffer.
-
Assay Reaction: To the wells of a 96-well plate, add the serially diluted this compound or vehicle control (DMSO). Add the EGFR or ErbB2 enzyme to each well. Pre-incubate for 10-30 minutes at room temperature.
-
Initiate Kinase Reaction: Add the ATP and substrate mixture to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Cell Viability Assay (MTT Assay - Example Protocol)
This assay measures the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A431 for high EGFR expression)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound or a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value from a dose-response curve.
Caption: Workflow for a Cell Viability (MTT) Assay.
Western Blot Analysis of EGFR/ErbB2 Phosphorylation (Example Protocol)
This technique is used to assess the inhibitory effect of this compound on the phosphorylation of EGFR and ErbB2 in cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
EGF (or other appropriate ligand)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ErbB2, anti-total-ErbB2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for several hours to reduce basal signaling. Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo and Clinical Data
Based on extensive searches of the public scientific literature, there is a notable lack of specific in vivo efficacy data from animal models and information on clinical trials for this compound. While other tyrphostin derivatives have been investigated in preclinical and, in some cases, clinical settings, this information is not directly transferable to this compound. Further research is required to evaluate the pharmacokinetic properties, in vivo efficacy, and safety profile of this compound in relevant animal models of cancer.
Conclusion
This compound is a valuable research tool for investigating the roles of EGFR and ErbB2 in cancer. Its potent inhibitory activity against these key oncogenic drivers provides a basis for its use in a wide range of in vitro studies. The provided information on its mechanism of action, the signaling pathways it modulates, and example experimental protocols offer a solid foundation for researchers and drug development professionals. However, the current lack of comprehensive cellular IC50 data, as well as in vivo and clinical data, highlights the need for further investigation to fully elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Mechanics of EGF Receptor/ErbB2 kinase activation revealed by luciferase fragment complementation imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. cusabio.com [cusabio.com]
Tyrphostin AG 528: A Technical Overview of EGFR and ErbB2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Tyrphostin AG 528, a protein tyrosine kinase inhibitor. The document focuses on its inhibitory potency against Epidermal Growth Factor Receptor (EGFR) and the closely related ErbB2 (also known as HER2/neu), presenting key quantitative data, detailed experimental methodologies for inhibitor characterization, and visualizations of the relevant signaling pathways and experimental procedures.
Data Presentation: Inhibitory Potency of this compound
This compound, also known as Tyrphostin B66, demonstrates potent inhibition of both EGFR and ErbB2 tyrosine kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized below. These values were determined through in vitro cell-free kinase assays.
| Target Kinase | Common Name(s) | This compound IC50 (µM) |
| EGFR | ErbB1, HER1 | 4.9[1][2] |
| ErbB2 | HER2, neu | 2.1[1][2] |
Experimental Protocols: Determination of IC50 Values
The following is a representative protocol for a cell-free in vitro kinase assay to determine the IC50 values of this compound against EGFR and ErbB2, based on methodologies established for tyrphostin compounds.
Objective:
To measure the concentration-dependent inhibition of EGFR and ErbB2 kinase activity by this compound and to calculate the corresponding IC50 values.
Principle:
The assay quantifies the phosphorylation of a synthetic substrate by the kinase domain of either EGFR or ErbB2 in the presence of various concentrations of the inhibitor. The level of phosphorylation is typically measured using a radiometric assay with [γ-³²P]ATP or through non-radioactive methods like ELISA or fluorescence-based assays.
Materials:
-
Enzymes: Purified, recombinant human EGFR and ErbB2 kinase domains.
-
Substrate: A synthetic peptide substrate, such as Poly(Glu, Tyr) 4:1.
-
Inhibitor: this compound, dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
ATP: Adenosine triphosphate, including a radiolabeled version (e.g., [γ-³²P]ATP) for radiometric assays.
-
Assay Buffer: A buffer solution appropriate for kinase activity, typically containing Tris-HCl, MgCl₂, MnCl₂, and dithiothreitol (B142953) (DTT).
-
Reaction Plates: 96-well microtiter plates.
-
Detection Reagents: Depending on the assay format, this may include phosphocellulose paper and a scintillation counter (for radiometric assays) or specific antibodies and detection reagents for ELISA-based methods.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound from the DMSO stock solution in the kinase assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Prepare the kinase reaction mixture containing the assay buffer, the peptide substrate, and the respective kinase (EGFR or ErbB2) at a predetermined optimal concentration.
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add the diluted this compound at various concentrations. Include control wells with DMSO alone for 100% kinase activity and wells without the enzyme for background measurement.
-
Add the kinase reaction mixture to each well.
-
Initiate the kinase reaction by adding the ATP solution (containing a tracer amount of [γ-³²P]ATP for radiometric assays) to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.
-
-
Reaction Termination and Detection:
-
Stop the kinase reaction, for example, by adding a solution containing EDTA or by spotting the reaction mixture onto phosphocellulose paper.
-
If using phosphocellulose paper, wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of radiolabeled phosphate (B84403) incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts (from the "no enzyme" control) from all other measurements.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the "DMSO only" control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for in vitro kinase assay to determine IC50.
EGFR and ErbB2 Signaling Pathway Inhibition
Caption: Inhibition of EGFR/ErbB2 signaling by this compound.
References
Understanding the tyrphostin family of kinase inhibitors.
An In-Depth Technical Guide to the Tyrphostin Family of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tyrphostins, a portmanteau of "tyrosine phosphorylation inhibitor," represent a large and diverse family of synthetic organic small molecules designed to inhibit the activity of protein tyrosine kinases (PTKs).[1][2] PTKs are a class of enzymes that play a pivotal role in cellular signal transduction pathways by catalyzing the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins.[3] This phosphorylation event is a critical step in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, migration, and apoptosis.[1][3] Consequently, dysregulation of PTK activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][3]
This technical guide provides a comprehensive overview of the tyrphostin family of kinase inhibitors, focusing on their core mechanism of action, selectivity, and their impact on key cellular signaling pathways. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of cell biology, pharmacology, and oncology.
Core Mechanism of Action
Tyrphostins primarily function as competitive inhibitors of ATP binding to the catalytic domain of protein tyrosine kinases.[1] By occupying the ATP-binding pocket, they prevent the kinase from utilizing ATP as a phosphate donor, thereby blocking the phosphorylation of its downstream substrates.[1] This competitive inhibition is a common mechanism for many small molecule kinase inhibitors. Some tyrphostins may also act as substrate-competitive or mixed-competitive inhibitors.[2][4] The specificity of a given tyrphostin for a particular kinase is determined by the subtle differences in the amino acid residues lining the ATP-binding pocket among different kinases.[1]
Quantitative Data: Inhibitory Activity of Tyrphostins
The potency of a tyrphostin is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the IC50 values for several well-characterized tyrphostins against various protein tyrosine kinases. It is important to note that IC50 values can vary depending on the specific assay conditions, including the kinase and substrate concentrations.
| Tyrphostin | Target Kinase(s) | IC50 Value(s) | Notes |
| AG490 | JAK2 | ~10 µM[5][6] | Also inhibits JAK3 (~20 µM), EGFR (~2 µM), and ErbB2 (~13.5 µM).[5][6] Does not significantly inhibit Lck, Lyn, Btk, Syk, JAK1, Tyk2, or Src.[5] |
| JAK3 | ~20 µM[5] | Inhibits IL-2-mediated T cell proliferation with an IC50 of 25 µM.[6][7] | |
| EGFR | ~2 µM[5] | ||
| ErbB2 | ~13.5 µM[5] | ||
| AG1478 | EGFR | 3 nM[8][9] | Highly selective for EGFR. |
| AG494 | EGFR | IC50 for A549 cells: ~5 µM, IC50 for DU145 cells: ~8 µM[10][11] | Reversible inhibitor.[10][11] |
| AG879 | Trk | Inhibits NGF-dependent Trk autophosphorylation[12] | Does not affect EGFR or PDGFR tyrosine phosphorylation.[12] |
| Tyrphostin 23 (AG18) | EGFR | 35 µM | Broad-spectrum PTK inhibitor. Its degradation product, P3, is a more potent inhibitor of Src kinase (Ki = 6 µM). |
| Tyrphostin A25 (AG82) | EGFR | More potent than Tyrphostin 23 | Also acts as a GPR35 agonist and an inhibitor of small-conductance calcium-activated potassium (SK) channels. |
| Tyrphostin 9 (SF 6847) | PDGFR | 0.5 µM | Initially designed as an EGFR inhibitor (IC50 = 460 µM). |
Key Signaling Pathways Modulated by Tyrphostins
Tyrphostins have been instrumental in elucidating the roles of various protein tyrosine kinases in complex signaling networks. The following sections detail the major signaling pathways affected by this class of inhibitors.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration.[13][14] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[13][14] These phosphorylated tyrosines serve as docking sites for adaptor proteins and enzymes, initiating downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[13][15] Tyrphostins that target EGFR, such as AG1478 and AG490, block these initial phosphorylation events, thereby inhibiting downstream signaling.[5][8]
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway
The PI3K/Akt pathway is a major downstream effector of receptor tyrosine kinases, including EGFR.[16][17][18] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[16][19] PIP3 recruits Akt to the plasma membrane, where it is activated by other kinases.[16][19] Activated Akt then phosphorylates a wide range of downstream targets to promote cell survival, growth, and proliferation.[20] Tyrphostins that inhibit upstream RTKs effectively block the activation of this pathway.[12]
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Signaling Pathway
The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[21][22][23] Ligand binding to cytokine receptors leads to the activation of associated JAKs, which then phosphorylate the receptor.[21][23] This creates docking sites for STAT proteins, which are subsequently phosphorylated by JAKs.[21][23] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in immunity, inflammation, and cell proliferation.[22][23] Tyrphostin AG490 is a well-known inhibitor of JAK2 and JAK3.[5][24]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of tyrphostin kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay measures the direct inhibitory effect of a tyrphostin on the enzymatic activity of a purified kinase.
Materials:
-
Recombinant protein tyrosine kinase
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Tyrosine-containing peptide substrate
-
Tyrphostin stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the tyrphostin in kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 384-well plate, add the kinase, peptide substrate, and the tyrphostin dilutions. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (background).
-
Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Calculate the percentage of kinase inhibition for each tyrphostin concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a tyrphostin on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Tyrphostin stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of tyrphostin concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.
Western Blot Analysis of Protein Phosphorylation
This technique is used to determine the effect of a tyrphostin on the phosphorylation state of specific proteins in a signaling pathway.
Materials:
-
Cell line of interest
-
Tyrphostin stock solution (in DMSO)
-
Growth factor or cytokine for stimulation (if applicable)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (total and phospho-specific for the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of the tyrphostin for the desired duration. If investigating ligand-induced phosphorylation, serum-starve the cells prior to and during inhibitor treatment, followed by stimulation with the appropriate ligand.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.
-
Data Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein.
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the effect of a tyrphostin on cell cycle progression.[25]
Materials:
-
Cell line of interest
-
Tyrphostin stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of the tyrphostin for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The tyrphostin family of kinase inhibitors has proven to be an invaluable class of tool compounds for dissecting the intricate signaling pathways that govern cellular function. Their ability to selectively target specific protein tyrosine kinases has significantly advanced our understanding of the roles these enzymes play in health and disease. As our knowledge of the kinome continues to expand, the development of novel and more selective tyrphostins will undoubtedly continue to fuel discoveries in basic research and contribute to the development of next-generation targeted therapeutics. This guide provides a foundational understanding of this important class of inhibitors, along with practical methodologies to aid in their application in a research setting.
References
- 1. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Tyrphostins and other tyrosine kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
- 6. apexbt.com [apexbt.com]
- 7. Tyrphostin AG-490 inhibits cytokine-mediated JAK3/STAT5a/b signal transduction and cellular proliferation of antigen-activated human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.viamedica.pl [journals.viamedica.pl]
- 12. The tyrosine kinase inhibitor tyrphostin blocks the cellular actions of nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. ClinPGx [clinpgx.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 24. Inhibition of Janus kinases by tyrosine phosphorylation inhibitor, Tyrphostin AG-490 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Tyrphostin AG 528: An In-depth Technical Guide to its Effects on Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG 528 is a synthetically derived protein tyrosine kinase inhibitor belonging to the tyrphostin family of compounds. It primarily targets the Epidermal Growth Factor Receptor (EGFR) and the closely related ErbB2 (HER2) receptor, both of which are pivotal in regulating cellular growth, proliferation, and survival. Dysregulation of these signaling pathways is a hallmark of numerous cancers, making this compound a valuable tool for oncological research and a potential candidate for therapeutic development. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on key signal transduction pathways, and detailed protocols for its experimental application.
Introduction
Protein tyrosine kinases (PTKs) are a large family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues on protein substrates. This phosphorylation event is a fundamental mechanism in signal transduction, controlling a vast array of cellular processes. The aberrant activity of PTKs is frequently implicated in the pathogenesis of cancer and other proliferative disorders. The tyrphostins were among the first families of synthetic PTK inhibitors developed to specifically target these enzymes. This compound (also known as Tyrphostin B66) has been identified as a potent inhibitor of EGFR and ErbB2, demonstrating its potential as a modulator of oncogenic signaling.[1][2][3]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket within the catalytic domain of the EGFR and ErbB2 tyrosine kinases. This competitive binding prevents the natural substrate, ATP, from accessing the active site, thereby inhibiting the autophosphorylation of the receptors upon ligand binding. The lack of receptor phosphorylation subsequently blocks the recruitment and activation of downstream signaling proteins, effectively attenuating the entire signaling cascade.
Data Presentation: Quantitative Inhibitory Activity
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (μM) | Assay Condition |
| EGFR | 4.9 | Cell-free assay |
| ErbB2 (HER2) | 2.1 | Cell-free assay |
Data sourced from multiple references.[1][2][3]
Table 2: Template for Cell Proliferation IC50 Values for this compound
| Cell Line | Cancer Type | Receptor Status (e.g., EGFR, HER2) | This compound IC50 (μM) |
| A431 | Epidermoid Carcinoma | EGFR overexpression | Data to be determined |
| SK-BR-3 | Breast Adenocarcinoma | HER2 overexpression | Data to be determined |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-Negative | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | ER+, PR+, HER2- | Data to be determined |
Effects on Signal Transduction Pathways
The inhibition of EGFR and ErbB2 by this compound has profound effects on several major downstream signaling pathways that are critical for cell fate decisions. Based on the known functions of these receptors and studies on related tyrphostin compounds, the following pathways are expected to be significantly modulated.
The Ras-Raf-MEK-ERK (MAPK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Activation of EGFR/ErbB2 leads to the activation of the small GTPase Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors that drive the expression of genes involved in cell cycle progression. By inhibiting the initial receptor phosphorylation, this compound is expected to block the activation of this entire pathway. Studies on other EGFR-targeting tyrphostins, such as AG1478, have demonstrated dose-dependent inhibition of ERK1/2 phosphorylation.[4]
The PI3K-Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)-Akt pathway is another critical downstream effector of EGFR and ErbB2 signaling, primarily involved in promoting cell survival and inhibiting apoptosis. Upon receptor activation, PI3K is recruited to the plasma membrane and generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate Akt. Activated Akt then phosphorylates a variety of substrates that promote cell survival by inhibiting pro-apoptotic proteins (e.g., Bad) and activating anti-apoptotic factors (e.g., NF-κB). This compound, by blocking receptor activation, is predicted to suppress the activation of PI3K and subsequent phosphorylation of Akt. This has been observed with other EGFR inhibitors like AG1478, which leads to decreased Akt phosphorylation.[4]
The JAK/STAT Signaling Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for signaling initiated by a wide range of cytokines and growth factors, including those that can transactivate EGFR. Upon receptor activation, JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to act as transcription factors for genes involved in cell proliferation, differentiation, and immune responses. While direct inhibition of JAKs by this compound has not been reported, its inhibition of EGFR can indirectly suppress STAT activation that is dependent on EGFR signaling. Furthermore, other tyrphostins, such as AG490, are well-characterized inhibitors of JAK2 and have been shown to block the constitutive activation of STAT3.[5][6] This suggests a potential for broader effects of the tyrphostin family on this pathway.
Cellular Effects
The inhibition of the aforementioned signaling pathways by this compound is expected to manifest in several key cellular outcomes:
-
Inhibition of Cell Proliferation: By blocking the MAPK and other pro-proliferative pathways, this compound is anticipated to reduce the rate of cell division in cancer cells that are dependent on EGFR or ErbB2 signaling.
-
Induction of Cell Cycle Arrest: The disruption of signals that drive the cell cycle is likely to cause cells to arrest, most commonly in the G1 phase, preventing their entry into the DNA synthesis (S) phase.[7][8]
-
Induction of Apoptosis: Through the inhibition of the PI3K-Akt survival pathway, this compound may lead to programmed cell death in cancer cells.[9][10]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on signal transduction and cellular processes.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the kinase activity of purified EGFR or ErbB2.
-
Materials:
-
Recombinant human EGFR or ErbB2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radioactive assay) or ADP-Glo™ Kinase Assay kit (Promega) and luminometer (for non-radioactive assay)
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the kinase buffer, the peptide substrate, and the this compound dilutions. Include a vehicle control (DMSO).
-
Add the recombinant kinase to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction.
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash, and measure radioactivity. For non-radioactive assays, follow the manufacturer's instructions to measure the generated signal.
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
Cell Proliferation (MTT) Assay
This assay assesses the effect of this compound on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell line of interest (e.g., A431, SK-BR-3)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of target proteins like EGFR, Akt, and ERK following treatment with this compound.
-
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
Growth factor (e.g., EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF) for 5-15 minutes to induce receptor phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal. Densitometry can be used to quantify changes in protein phosphorylation.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Materials:
-
Cancer cell line of interest
-
This compound stock solution (in DMSO)
-
PBS, Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
-
Materials:
-
Cancer cell line of interest
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
Conclusion
This compound is a potent inhibitor of the EGFR and ErbB2 tyrosine kinases, with the potential to significantly impact key signal transduction pathways involved in cancer cell proliferation and survival. Its ability to modulate the MAPK, PI3K-Akt, and indirectly, the JAK/STAT pathways makes it a valuable research tool for dissecting the complexities of oncogenic signaling. The experimental protocols provided in this guide offer a robust framework for investigating the molecular and cellular effects of this compound. Further research, particularly in defining its inhibitory profile across a broader range of cancer cell lines and elucidating its specific downstream effects, will be crucial in fully understanding its therapeutic potential.
References
- 1. The tyrphostin AG1478 augments oridonin-induced A431 cell apoptosis by blockage of JNK MAPK and enhancement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Constitutive activation of a slowly migrating isoform of Stat3 in mycosis fungoides: Tyrphostin AG490 inhibits Stat3 activation and growth of mycosis fungoides tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tyrosine and phenylalanine restriction induces G0/G1 cell cycle arrest in murine melanoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RXR antagonism induces G0 /G1 cell cycle arrest and ameliorates obesity by up-regulating the p53-p21(Cip1) pathway in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epidermal growth factor receptor inhibition by tyrphostin 51 induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tyrosine kinase inhibitor tyrphostin AG490 triggers both apoptosis and autophagy by reducing HSF1 and Mcl-1 in PEL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Biological Activity of Tyrphostin AG 528: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 528, also known as Tyrphostin B66, is a synthetically derived protein tyrosine kinase inhibitor. As a member of the tyrphostin family of compounds, it is designed to compete with ATP for the binding site on the kinase domain of target proteins, thereby inhibiting their enzymatic activity. Preliminary research has identified this compound as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and its close homolog, ErbB2 (also known as HER2/neu). The dysregulation of these receptor tyrosine kinases is a well-established driver in the pathogenesis of numerous human cancers, making them critical targets for therapeutic intervention. This technical guide provides a comprehensive overview of the initial biological activity studies of this compound, including its inhibitory profile, effects on cancer cells, and detailed experimental protocols.
Core Biological Activity: Inhibition of EGFR and ErbB2
This compound exhibits potent inhibitory activity against both EGFR and ErbB2 kinases. This dual inhibition is a key characteristic of its biological function.
Quantitative Inhibition Data
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50% in a cell-free assay.
| Target Kinase | IC50 Value (µM) | Assay Condition |
| EGFR | 4.9[1][2] | Cell-free assay |
| ErbB2/HER2 | 2.1[1][2] | Cell-free assay |
Anticancer Properties
The inhibition of EGFR and ErbB2 signaling pathways by this compound translates into anticancer effects, primarily through the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
Cell Cycle Arrest
This compound and related compounds have been observed to cause an arrest in the cell cycle, preventing cancer cells from proliferating. Some tyrphostins have been shown to arrest cell growth in the G1 phase of the cell cycle[3]. This effect is consistent with the inhibition of EGFR signaling, which is known to play a critical role in cell cycle progression.
Signaling Pathway Modulation
This compound exerts its biological effects by blocking the EGFR/ErbB2 signaling cascade. Upon ligand binding, these receptors dimerize and autophosphorylate, creating docking sites for various downstream signaling proteins. This initiates a cascade of events that ultimately regulate cellular processes like proliferation, survival, and migration. By inhibiting the initial phosphorylation event, this compound effectively shuts down these downstream pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for key assays used in the preliminary evaluation of this compound.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified EGFR and ErbB2 kinases.
Materials:
-
Recombinant human EGFR and ErbB2 kinase domains
-
This compound
-
ATP, [γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer to the final desired concentrations. Prepare a reaction mixture containing the kinase buffer, the substrate peptide, and the recombinant kinase domain.
-
Inhibitor Incubation: Add the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate. Add the kinase reaction mixture to each well and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radiometric assay) to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding 3% phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay: Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., A431, SK-BR-3)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and replace it with the medium containing different concentrations of the inhibitor or a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.
Western Blot Analysis of EGFR/ErbB2 Phosphorylation
This technique is used to detect the phosphorylation status of EGFR, ErbB2, and downstream signaling proteins, providing a direct measure of the inhibitory effect of this compound within a cellular context.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for phospho-EGFR, total EGFR, phospho-ErbB2, total ErbB2, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and grow to 70-80% confluency. Serum-starve the cells for several hours to reduce basal signaling. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Stimulate the cells with a ligand like EGF (if necessary) for a short period (e.g., 10-15 minutes). Lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the appropriate primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in the binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Conclusion
The preliminary studies on this compound highlight its potential as a dual inhibitor of EGFR and ErbB2. Its ability to block the activity of these key oncogenic drivers suggests its utility as a research tool for investigating cancer biology and as a potential starting point for the development of novel anticancer therapeutics. Further in-depth studies are warranted to fully elucidate its efficacy in various cancer models, its detailed mechanism of action on downstream signaling pathways, and its pharmacokinetic and pharmacodynamic properties. The experimental protocols provided in this guide offer a robust framework for conducting such future investigations.
References
Methodological & Application
Application Notes and Protocols: Preparation of Tyrphostin AG 528 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of Tyrphostin AG 528 in Dimethyl Sulfoxide (DMSO). This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2 tyrosine kinases, making it a valuable tool in cancer research and drug development.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 306.32 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid | [3][4] |
| Solubility in DMSO | 20-61 mg/mL (65-199 mM) | [1][2][3][5][6] |
| IC50 for EGFR | 4.9 µM | [1][2] |
| IC50 for ErbB2/HER2 | 2.1 µM | [1][2] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a concentrated stock solution of this compound in DMSO. It is crucial to use fresh, anhydrous DMSO as its hygroscopic nature can reduce the solubility of the compound.[1][3]
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for higher concentrations)[3]
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated balance in a chemical fume hood.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the powder. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the mass of the compound.
-
Dissolution:
-
Cap the vial securely and vortex thoroughly until the powder is completely dissolved.
-
For higher concentrations, sonication in an ultrasonic bath may be necessary to facilitate dissolution.[3] Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][2]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6 months to 1 year).[1][3][4]
-
Molarity Calculation Formula:
To calculate the volume of DMSO needed to achieve a specific molar concentration, use the following formula:
Volume (mL) = (Mass (mg) / 306.32 g/mol ) / (Concentration (mM) / 1000)
Signaling Pathway and Experimental Workflow
This compound exerts its inhibitory effects on the EGFR and ErbB2/HER2 signaling pathways, which are critical in regulating cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers.
Caption: Inhibition of EGFR and ErbB2/HER2 signaling by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tyrphostin AG-528 | EGFR protein tyrosine kinase inhibitor | CAS 133550-49-9 | Buy Tyrphostin AG-528 from Supplier InvivoChem [invivochem.com]
- 5. This compound manufacturers and suppliers in india [chemicalbook.com]
- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Tyrphostin AG 528 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 528 is a potent, cell-permeable inhibitor of protein tyrosine kinases (PTKs). It demonstrates significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and the closely related receptor, ErbB2 (also known as HER2/neu).[1][2] Dysregulation of the EGFR/ErbB2 signaling axis is a well-established driver of tumorigenesis and progression in a variety of human cancers. The aberrant activation of these receptors leads to the initiation of downstream signaling cascades, including the Ras/Raf/MEK/ERK (MAPK), PI3K/Akt/mTOR, and JAK/STAT pathways, which collectively promote cell proliferation, survival, and invasion. By targeting the ATP-binding site of the kinase domain of EGFR and ErbB2, this compound effectively blocks receptor autophosphorylation and subsequent signal transduction, making it a valuable tool for cancer research and a potential candidate for therapeutic development.
These application notes provide a comprehensive overview of the use of this compound in cell-based assays, including detailed protocols for assessing its biological activity and guidelines for data interpretation.
Mechanism of Action
This compound exerts its biological effects through the competitive inhibition of ATP binding to the catalytic kinase domain of EGFR and ErbB2. This action prevents the autophosphorylation of the receptors, which is a critical step in their activation. The subsequent recruitment and phosphorylation of downstream signaling proteins are thereby inhibited, leading to a blockade of proliferative and pro-survival signals within the cell.
Data Presentation
The inhibitory activity of this compound has been characterized in both enzymatic and cell-based assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (µM) | Assay Type |
| EGFR | 4.9 | Cell-free kinase assay |
| ErbB2/HER2 | 2.1 | Cell-free kinase assay |
Data sourced from multiple suppliers.[1][2]
Table 2: Antiproliferative Activity of Structurally Related Tyrphostins in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| RG14620 | RT4 | Transitional Cell Carcinoma | ~3-16 |
| RG14620 | J82 | Transitional Cell Carcinoma | ~3-16 |
| RG14620 | T24 | Transitional Cell Carcinoma | ~3-16 |
| AG555 | A-198 | Renal Cell Carcinoma | ~3-16 |
| AG555 | Caki-1 | Renal Cell Carcinoma | ~3-16 |
| AG555 | Caki-2 | Renal Cell Carcinoma | ~3-16 |
| AG17 | MiaPaCa-2 | Pancreatic Cancer | Potent inhibitor (specific IC50 not provided) |
| AG17 | Panc-1 | Pancreatic Cancer | Potent inhibitor (specific IC50 not provided) |
| AG17 | CAV | Pancreatic Cancer | Potent inhibitor (specific IC50 not provided) |
Note: The IC50 values for RG14620 and AG555 represent a range observed across the listed cell lines. Data for AG17 indicates potent inhibition without a specific IC50 value.
Signaling Pathways
This compound targets the initial step in a complex network of signaling pathways crucial for cell growth and survival. The inhibition of EGFR and ErbB2 phosphorylation has cascading effects on several downstream pathways.
Caption: EGFR/ErbB2 Signaling Pathway Inhibition by this compound.
Experimental Protocols
The following are generalized protocols for assessing the efficacy of this compound in a cell-based setting. It is crucial to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a cancer cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C.
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of EGFR/ErbB2 Phosphorylation
Objective: To assess the inhibitory effect of this compound on ligand-induced EGFR and ErbB2 phosphorylation and downstream signaling.
Materials:
-
This compound
-
Cancer cell line with known EGFR/ErbB2 expression
-
Serum-free cell culture medium
-
Recombinant human EGF (or other appropriate ligand)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-ErbB2 (Tyr1248), anti-total-ErbB2, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium.
-
-
Drug Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the change in protein phosphorylation relative to the total protein and the loading control.
-
Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: General experimental workflow for this compound cell-based assays.
Conclusion
This compound is a valuable research tool for investigating the roles of EGFR and ErbB2 in cancer biology. Its ability to potently inhibit these key oncogenic drivers allows for the elucidation of downstream signaling events and the assessment of the therapeutic potential of targeting this pathway. The protocols provided herein serve as a guide for researchers to effectively utilize this compound in their cell-based experimental designs. As with any small molecule inhibitor, careful optimization of experimental conditions is paramount for obtaining robust and reproducible data.
References
Tyrphostin AG 528: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 528, also known as Tyrphostin B66, is a potent inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2/HER2 protein tyrosine kinases.[1][2] With IC50 values of 4.9 µM for EGFR and 2.1 µM for ErbB2, it serves as a valuable tool for investigating the roles of these signaling pathways in various physiological and pathological processes, particularly in cancer biology.[1][2] These application notes provide a comprehensive guide for the utilization of this compound in in vivo research settings, including detailed protocols for formulation and administration, alongside relevant signaling pathway information.
Disclaimer: No specific in vivo dosage for this compound has been identified in the currently available literature. The dosage information provided in this document is based on studies conducted with structurally and functionally related tyrphostin compounds. Researchers are strongly advised to perform dose-escalation studies to determine the optimal and safe dosage for their specific animal model and experimental design.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | IC50 |
| Epidermal Growth Factor Receptor (EGFR) | 4.9 µM |
| ErbB2/HER2 | 2.1 µM |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | 61 mg/mL |
| Ethanol | 5 mg/mL |
| Water | <1 mg/mL |
Table 3: Example In Vivo Dosages of Related Tyrphostin Compounds
| Compound | Animal Model | Dosage | Administration Route | Reference |
| Tyrphostin AG 126 | Rat | 1, 3, or 10 mg/kg | Intraperitoneal | [3] |
| Tyrphostin AG 556 | Mouse | 2 mg/mouse (daily) | Intraperitoneal | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Administration
This protocol is based on a common vehicle formulation for poorly water-soluble compounds.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution. Fresh DMSO is recommended as it can absorb moisture, which may reduce solubility.
-
-
Vehicle Preparation (Example for a final concentration of 2.5 mg/mL):
-
To prepare 1 mL of the final injection solution, sequentially add and mix the following components:
-
400 µL of PEG300
-
100 µL of the this compound stock solution in DMSO (25 mg/mL)
-
50 µL of Tween-80
-
450 µL of sterile saline
-
-
Vortex the solution thoroughly to ensure it is a clear and homogenous mixture. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.
-
-
Final Concentration Adjustment:
-
Adjust the initial stock concentration and volumes of each component to achieve the desired final dosage concentration for your study.
-
-
Administration:
-
Administer the freshly prepared solution to the experimental animals via intraperitoneal injection. The injection volume should be appropriate for the size of the animal, typically not exceeding 10 mL/kg for mice.
-
Protocol 2: Preparation of this compound for Oral Gavage
Materials:
-
This compound
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% or 1% in sterile water)
Procedure:
-
Suspension Preparation:
-
For oral administration, a homogeneous suspension can be prepared by mixing this compound with a CMC-Na solution.
-
For example, to achieve a concentration of 5 mg/mL, mix 5 mg of this compound with 1 mL of the CMC-Na solution.
-
Vortex the mixture thoroughly before each administration to ensure a uniform suspension.
-
-
Administration:
-
Administer the suspension to the animals using a proper-sized gavage needle. The volume should be calculated based on the animal's weight and the desired dose.
-
Mandatory Visualization
Caption: EGFR Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for In Vivo Studies.
References
Application Notes and Protocols for Western Blot Analysis of Protein Phosphorylation with Tyrphostin AG 528
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tyrphostin AG 528
This compound, also known as Tyrphostin B66, is a potent inhibitor of protein tyrosine kinases.[1][2] It specifically targets the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2), with IC50 values of 4.9 µM and 2.1 µM, respectively.[1][2] By competitively binding to the ATP-binding site of the kinase domain, this compound blocks the autophosphorylation of these receptors, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR and ErbB2 signaling cascades is a hallmark of various cancers, making their inhibition a key therapeutic strategy. Western blot analysis is a fundamental technique to qualitatively and semi-quantitatively assess the inhibitory effect of this compound on the phosphorylation status of EGFR, ErbB2, and their downstream effector proteins.
Data Presentation: Inhibitory Activity of this compound
The following table provides a representative summary of the inhibitory activity of this compound on EGFR and ErbB2 phosphorylation. Researchers can use this format to present their quantitative data obtained from densitometric analysis of Western blots.
| Target Protein | Cell Line | This compound Concentration (µM) | % Inhibition of Phosphorylation (Relative to Stimulated Control) |
| p-EGFR (Tyr1173) | A431 | 1 | ~20% |
| 5 (approx. IC50) | ~50% | ||
| 10 | ~75% | ||
| 25 | >90% | ||
| p-ErbB2 (Tyr1248) | SK-BR-3 | 0.5 | ~15% |
| 2 (approx. IC50) | ~50% | ||
| 5 | ~80% | ||
| 10 | >95% |
Note: The percentage of inhibition is illustrative and should be determined experimentally by quantifying the band intensities on a Western blot. The p-EGFR/p-ErbB2 signal should be normalized to the total EGFR/ErbB2 signal, which is then normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR/ErbB2 signaling pathway and a typical experimental workflow for analyzing the effect of this compound using Western blotting.
Experimental Protocols
This section provides a detailed protocol for investigating the effect of this compound on the phosphorylation of EGFR and ErbB2 in cultured cells.
Materials and Reagents
-
Cell Lines: A431 (high EGFR expression), SK-BR-3 (high ErbB2 expression), or other suitable cell lines.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a 10 mM stock solution in DMSO and store at -20°C.
-
Ligand: Epidermal Growth Factor (EGF) for A431 cells (100 µg/mL stock in PBS with 0.1% BSA).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Polyacrylamide gels of appropriate percentage.
-
Transfer Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-EGFR (Tyr1173)
-
Rabbit anti-phospho-ErbB2 (Tyr1248)
-
Mouse anti-Total EGFR
-
Mouse anti-Total ErbB2
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 1-2 hours. Include a DMSO vehicle control.
-
Stimulate the cells with an appropriate ligand (e.g., 100 ng/mL EGF for A431 cells) for 10-15 minutes at 37°C. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR or anti-phospho-ErbB2) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with antibodies against total EGFR/ErbB2 and a loading control (β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-protein signal to the total protein signal, and then to the loading control signal to determine the relative change in phosphorylation.
-
References
Application Notes: Tyrphostin AG 528 for the Investigation of EGFR Signaling
Introduction
Tyrphostin AG 528, also known as Tyrphostin B66, is a potent inhibitor of protein tyrosine kinases, demonstrating significant activity against the Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2.[1][2] Dysregulation of the EGFR signaling pathway is a critical factor in the development and progression of numerous cancers, making it a key target for therapeutic intervention and mechanistic studies. This compound serves as a valuable tool for researchers in cell biology, oncology, and drug development to dissect the intricate signaling cascades initiated by EGFR activation and to evaluate the effects of its inhibition on cellular processes such as proliferation, survival, and differentiation.
Mechanism of Action
The binding of ligands, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation event creates docking sites for a variety of adaptor proteins and enzymes, thereby initiating multiple downstream signaling pathways. Key pathways activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway.[3][4] These cascades ultimately modulate gene expression to control fundamental cellular functions. This compound functions as an ATP-competitive inhibitor at the kinase domain of EGFR, effectively blocking its autophosphorylation and consequently preventing the activation of these downstream signaling networks.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Assay Type |
| EGFR (Epidermal Growth Factor Receptor) | 4.9 µM | Cell-free assay |
| ErbB2 (HER2) | 2.1 µM | Cell-free assay |
Note: IC50 values can exhibit variability depending on the specific experimental conditions, including the cell line and assay methodology employed.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Weight | 306.32 g/mol |
| Formula | C18H14N2O3 |
| CAS Number | 133550-49-9 |
| Solubility | Soluble in DMSO (e.g., 61 mg/mL) |
| Storage (Powder) | 3 years at -20°C |
| Storage (Stock Solution in DMSO) | 1 year at -80°C; 1 month at -20°C (Aliquot to avoid repeated freeze-thaw cycles)[2] |
Visualization of Signaling Pathways and Experimental Workflow
References
Tyrphostin AG 528: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 528 is a potent inhibitor of protein tyrosine kinases, demonstrating significant activity against the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2).[1][2] As a member of the tyrphostin family of synthetic compounds, it serves as a valuable tool for investigating the roles of these critical signaling proteins in cellular processes and disease, particularly in oncology. Dysregulation of the EGFR and ErbB2 signaling pathways is a well-established driver of tumorigenesis in various cancers, making them key targets for therapeutic intervention. This compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of these receptors, thereby blocking their autophosphorylation and the subsequent activation of downstream signaling cascades. This document provides detailed application notes and experimental protocols for the use of this compound in cancer research, along with a summary of its known inhibitory activities.
Data Presentation: Inhibitory Activity of this compound
While specific IC50 values for this compound across a broad range of cancer cell lines are not extensively documented in publicly available literature, its inhibitory activity against the purified EGFR and ErbB2 kinases has been determined in cell-free assays. Researchers can use the table template below to populate their own experimental data for various cell lines.
| Target | IC50 (µM) | Assay Type |
| EGFR | 4.9 | Cell-free |
| ErbB2 (HER2) | 2.1 | Cell-free |
| User-defined Cell Line 1 | TBD | e.g., MTT, SRB |
| User-defined Cell Line 2 | TBD | e.g., MTT, SRB |
| User-defined Cell Line 3 | TBD | e.g., MTT, SRB |
TBD: To be determined by the researcher.
Signaling Pathways Modulated by this compound
This compound's inhibition of EGFR and ErbB2 blocks the activation of several critical downstream signaling pathways that are central to cancer cell proliferation, survival, and migration. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Caption: Inhibition of EGFR and ErbB2 by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the sensitivity of cell lines to this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Western Blotting for EGFR and ErbB2 Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of its target kinases.
Materials:
-
Cancer cell line of interest
-
Serum-free culture medium
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ErbB2, anti-total-ErbB2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Starve the cells in serum-free medium for 12-24 hours to reduce basal receptor activation.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce receptor phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash and apply the chemiluminescent substrate.
-
-
Detection: Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation levels relative to total protein and the loading control.
Caption: General workflow for Western blotting.
Conclusion
This compound is a valuable research tool for investigating the roles of EGFR and ErbB2 in cancer biology. The provided protocols offer a framework for determining the sensitivity of various cancer cell lines to this inhibitor and for elucidating its mechanism of action at the cellular level. By characterizing the effects of this compound, researchers can gain deeper insights into the signaling pathways that drive cancer and identify potential therapeutic strategies.
References
Application Notes and Protocols for Tyrphostin AG 528 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tyrphostin AG 528 in combination with other standard-of-care chemotherapeutic agents. Due to the limited availability of published data on direct combinations of this compound with other anticancer drugs, this document leverages findings from studies on other potent EGFR inhibitors to provide robust protocols and expected outcomes. The methodologies outlined are grounded in established practices for evaluating drug synergy in preclinical cancer research.
Introduction
This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2 tyrosine kinases, with IC50 values of 4.9 µM and 2.1 µM, respectively.[1][2] Dysregulation of the EGFR signaling pathway is a critical driver in the progression of numerous cancers, making it a prime target for therapeutic intervention. Combining EGFR inhibitors like this compound with conventional cytotoxic agents such as doxorubicin (B1662922) and cisplatin (B142131) presents a rational therapeutic strategy to enhance anti-tumor efficacy, overcome drug resistance, and potentially reduce dosages to minimize toxicity.
The rationale for this combination approach is based on the distinct mechanisms of action of these drugs. This compound targets the EGFR signaling cascade, which is crucial for cancer cell proliferation and survival, while DNA-damaging agents like doxorubicin and cisplatin induce apoptosis through overwhelming cellular repair mechanisms. The simultaneous or sequential application of these agents can lead to synergistic or additive cytotoxic effects.
Data Presentation: Efficacy of EGFR Inhibitor and Doxorubicin Combination
The following tables summarize quantitative data from a study investigating the synergistic effects of an investigational EGFR inhibitor (EGFRi) in combination with doxorubicin in breast cancer cell lines.[3][4][5][6] This data is presented as a reference for formulating experiments with this compound.
Table 1: Single-Agent IC50 Values (72-hour treatment) [3][4][6]
| Cell Line | EGFRi (µM) | Doxorubicin (µM) |
| MCF-7 (ER+) | 3.96 | 1.4 |
| MDA-MB-231 (TNBC) | 6.03 | 9.67 |
Table 2: Combination Therapy IC50 Values (72-hour treatment) [3][4][6]
| Cell Line | EGFRi + Doxorubicin (µM) |
| MCF-7 | 0.46 |
| MDA-MB-231 | 0.01 |
The significant decrease in IC50 values for the combination treatment in both cell lines strongly suggests a synergistic interaction, which was confirmed in the cited study using the Bliss independence model.[4][6]
Signaling Pathways
The synergistic effect of combining an EGFR inhibitor with a DNA-damaging agent can be attributed to the simultaneous disruption of key survival and proliferation pathways alongside the induction of catastrophic DNA damage.
Experimental Protocols
The following protocols provide a framework for assessing the in vitro and in vivo efficacy of this compound in combination with other anticancer drugs.
In Vitro Synergy Assessment: Cell Viability (MTT) Assay
This protocol details the determination of cell viability to assess the synergistic, additive, or antagonistic effects of this compound combined with a chemotherapeutic agent.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin or Cisplatin, stock solution in appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.[7]
-
Drug Treatment: Prepare serial dilutions of this compound, the chemotherapeutic agent, and their combinations in culture medium. A checkerboard titration is recommended to assess a wide range of concentration ratios. Remove the overnight culture medium and replace it with 100 µL of medium containing the single agents or the combination. Include wells with a vehicle control (e.g., 0.1% DMSO).[8]
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[7][8]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7][8]
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[7][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][8]
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent individually and in combination from dose-response curves.
-
Calculate a synergy score using a suitable model, such as the Bliss independence model or the Loewe additivity model, with software like CompuSyn or SynergyFinder. A Combination Index (CI) value less than 1 indicates synergy, a value of 1 indicates an additive effect, and a value greater than 1 suggests antagonism.[8]
-
Western Blot Analysis of Signaling Pathways
This protocol is for investigating the molecular mechanisms underlying the observed synergistic or additive effects by examining key signaling proteins.
Materials:
-
Cells treated as described for the in vitro synergy assessment
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, cleaved PARP, cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Cell Lysis: After drug treatment for the desired time points (e.g., 24, 48, 72 hours), wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection system and an appropriate imaging system. Densitometry analysis can be performed to quantify changes in protein expression and phosphorylation.[7]
Conclusion
The combination of this compound with conventional chemotherapeutic agents is a promising strategy that warrants further investigation. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute preclinical studies to evaluate the synergistic potential of such combinations. Careful experimental design and robust data analysis will be crucial in elucidating the therapeutic benefits and underlying molecular mechanisms of combining this compound with other cancer drugs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EGFR Inhibition Enhances Treatment Effects Of Doxorubicin | Food for Breast Cancer [foodforbreastcancer.com]
- 4. Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Methods for Assessing the Anti-proliferative Effects of Tyrphostin AG 528: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 528 is a potent inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (also known as HER2) tyrosine kinases.[1][2] These receptors are key components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR/ErbB2 signaling cascade is a hallmark of many cancers, making inhibitors like this compound valuable tools for cancer research and potential therapeutic agents. This document provides detailed application notes and protocols for assessing the anti-proliferative effects of this compound.
Mechanism of Action
This compound exerts its anti-proliferative effects by competitively inhibiting the ATP-binding site of the intracellular tyrosine kinase domain of EGFR and ErbB2. This inhibition prevents the autophosphorylation and activation of these receptors, thereby blocking downstream signaling pathways crucial for cell growth and survival, primarily the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways.[3][4][5][6][7] The blockade of these pathways leads to cell cycle arrest and can induce apoptosis.
The following diagram illustrates the targeted signaling pathway of this compound.
Caption: this compound inhibits EGFR/ErbB2 signaling.
Data Presentation
The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits a biological process by 50%.
| Parameter | Value | Assay Condition |
| IC50 (EGFR) | 4.9 µM | Cell-free assay |
| IC50 (ErbB2/HER2) | 2.1 µM | Cell-free assay |
Data sourced from publicly available information.[1][2]
Experimental Protocols
Several key experiments are employed to assess the anti-proliferative effects of this compound. The following are detailed protocols for these assays.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as in the drug-treated wells).
-
Replace the medium in the wells with 100 µL of the prepared drug dilutions.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in G0/G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in each phase.[8]
-
Caption: Workflow for cell cycle analysis by flow cytometry.
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the EGFR/ErbB2 signaling pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest. This allows for the assessment of the inhibition of EGFR and ErbB2 phosphorylation, as well as the phosphorylation of downstream targets like Akt and ERK.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of EGFR, ErbB2, Akt, and ERK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to quantify changes in protein expression and phosphorylation.
-
Caption: Workflow for Western blot analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 5. EGFR signaling pathways [pfocr.wikipathways.org]
- 6. researchgate.net [researchgate.net]
- 7. Signaling by ERBB2 | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Tyrphostin AG 528: A Potent Inducer of Apoptosis in Cancer Cells - Application Notes and Protocols
For research use only.
Introduction
Tyrphostin AG 528, also known as Tyrphostin B66, is a potent inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2/HER2 tyrosine kinases.[1][2] Dysregulation of these signaling pathways is a common driver of tumorigenesis, promoting cell proliferation, survival, and metastasis. By targeting these critical nodes, this compound emerges as a promising agent for inducing apoptosis in cancer cells, making it a valuable tool for cancer research and drug development. These application notes provide a comprehensive overview of this compound, including its mechanism of action, protocols for evaluating its apoptotic effects, and expected outcomes based on its known targets and the activity of structurally related compounds.
Mechanism of Action
This compound functions as a competitive inhibitor of ATP at the catalytic domains of EGFR and ErbB2, thereby blocking their autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways affected are the PI3K/Akt and MAPK/ERK pathways, both of which are central to cell survival and proliferation. Inhibition of these pathways by this compound is expected to lead to cell cycle arrest and the induction of apoptosis. While direct quantitative data for apoptosis induction by this compound is limited in publicly available literature, studies on other EGFR-targeting tyrphostins have demonstrated their ability to trigger programmed cell death.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) |
| EGFR (Cell-free assay) | 4.9[1][2] |
| HER2/ErbB2 (Cell-free assay) | 2.1[1][2] |
Table 2: Expected Effects of this compound on Cancer Cell Lines (Hypothetical Data Based on Related Compounds)
| Cell Line | Cancer Type | Expected IC50 (µM) for Cell Viability | Expected Percentage of Apoptotic Cells (Annexin V positive) | Expected Cell Cycle Arrest Phase |
| A549 | Lung Carcinoma | 5 - 20 | 20 - 40% | G1 |
| DU145 | Prostate Carcinoma | 10 - 30 | 15 - 35% | G1 |
| HCT-116 | Colorectal Carcinoma | 1 - 10 | 30 - 50% | G1/S |
| Breast Cancer Cells | Breast Adenocarcinoma | 5 - 25 | 25 - 45% | G1 |
Note: The data in Table 2 is hypothetical and intended for illustrative purposes. Actual values should be determined experimentally.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours until formazan (B1609692) crystals are formed.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 3: Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for 24-48 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis
Objective: To investigate the effect of this compound on the phosphorylation of EGFR, Akt, ERK, and the expression of apoptosis-related proteins.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound is a potent inhibitor of EGFR and ErbB2, with the potential to be a strong inducer of apoptosis in cancer cells that are dependent on these signaling pathways. The provided protocols offer a framework for researchers to investigate its anti-cancer properties and elucidate its mechanism of action. Further studies are warranted to establish the specific quantitative effects of this compound in various cancer models.
References
Troubleshooting & Optimization
Tyrphostin AG 528 solubility issues and how to resolve them.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of Tyrphostin AG 528 and practical solutions for its effective use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is crucial to use anhydrous, high-quality DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1][3]
Q2: What are the typical concentrations for this compound stock solutions?
A2: this compound is soluble in DMSO at concentrations up to 61 mg/mL (199.13 mM).[1][3] However, it is common practice to prepare stock solutions at a convenient concentration, such as 10 mM or 20 mM, for ease of dilution into experimental media.
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is critical to maintain the integrity of this compound. The solid powder should be stored at -20°C for up to 3 years.[3] Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to one month or at -80°C for up to one year for longer-term storage.[3]
Q4: My this compound solution in DMSO appears cloudy or has precipitates. What should I do?
A4: A cloudy appearance or the presence of precipitates indicates that the compound is not fully dissolved or has precipitated out of the solution. This can occur if the solubility limit has been exceeded or if the DMSO has absorbed moisture. Refer to the troubleshooting guide below for steps to address this issue. It is critical not to use a solution with precipitates in your experiments, as this will lead to inaccurate concentration calculations and unreliable results.
Q5: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture media?
A5: No, this compound has very low solubility in water (<1 mg/mL).[1][2][3] Direct dissolution in aqueous buffers will likely result in precipitation and an inaccurate final concentration. It is essential to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous experimental medium.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of DMSO stock into aqueous media.
This is a common issue with hydrophobic compounds like this compound. The abrupt change in solvent polarity when diluting the DMSO stock into an aqueous buffer can cause the compound to crash out of solution.
Solutions:
-
Optimize the Dilution Method:
-
Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring gently. This promotes rapid mixing and can prevent localized high concentrations that lead to precipitation.
-
Perform serial dilutions of the DMSO stock in DMSO first to get closer to the final desired concentration before adding it to the aqueous medium.
-
-
Lower the Final Concentration: The most straightforward approach is to work at a lower final concentration of this compound in your assay.
-
Use a Surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically at a final concentration of 0.01-0.1%), to your aqueous buffer can help to maintain the compound in solution.
-
Incorporate a Co-solvent: In some instances, a small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can improve solubility in the final working solution.
Issue: The compound does not fully dissolve in DMSO.
Solutions:
-
Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes. This can help to increase the solubility. Avoid excessive heat, as it may degrade the compound.
-
Sonication: If the compound still does not dissolve, sonicate the vial in a water bath for 10-15 minutes.
-
Use Fresh DMSO: Ensure you are using a fresh, anhydrous grade of DMSO, as absorbed water can significantly decrease solubility.
Quantitative Data Summary
The solubility of this compound in various solvents is summarized in the table below. Please note that these values can have slight batch-to-batch variations.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | 60 - 61 | 195.87 - 199.13 |
| Ethanol | 5 | 16.32 |
| Water | < 1 | Slightly soluble or insoluble |
Data compiled from multiple sources.[1][2][3][4]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 306.32 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter pipette tips
Procedure:
-
Pre-Protocol Preparations: Allow the this compound powder and DMSO to come to room temperature before use.
-
Weighing this compound: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh 3.06 mg of this compound powder directly into the tared tube.
-
Calculating the Required Volume of DMSO: To prepare a 10 mM stock solution from 3.06 mg of this compound, the required volume of DMSO is 1 mL.
-
Dissolving this compound: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, refer to the troubleshooting guide above for gentle warming and sonication steps.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and that no particulates are present.
-
Aliquoting and Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Visualizations
This compound Troubleshooting Workflow
Caption: A workflow for troubleshooting common solubility issues with this compound.
This compound Mechanism of Action: Inhibition of EGFR/ErbB2 Signaling
This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR/ErbB1) and ErbB2 (HER2) tyrosine kinases.[1][3][5] By blocking the tyrosine kinase activity of these receptors, it inhibits downstream signaling pathways that are crucial for cell proliferation, survival, and migration.
Caption: Inhibition of EGFR/ErbB2 signaling by this compound.
References
Optimizing Tyrphostin AG 528 Concentration for Cellular Assays: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the working concentration of Tyrphostin AG 528 in experimental settings. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a protein tyrosine kinase inhibitor that primarily targets the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2).[1][2] By inhibiting the autophosphorylation of these receptors, it blocks downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[3][4][5][6]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the experimental conditions. However, reported values are typically in the low micromolar range.
| Target | IC50 Value |
| EGFR | 4.9 µM[1][2][7][8][9] |
| ErbB2/HER2 | 2.1 µM[1][2][7][8][9] |
| PanK3 | 3 µM[10] |
| EGF-dependent proliferation of HER14 cells | 25 µM[10] |
Q3: How should I prepare and store stock solutions of this compound?
To prepare a stock solution, dissolve this compound in an appropriate solvent. Dimethyl sulfoxide (B87167) (DMSO) is commonly used.[2][7][11] For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to a year.[2] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[2]
Solubility Data
| Solvent | Solubility |
| DMSO | ~60-61 mg/mL[2][7] |
| DMF | 25 mg/mL[10][11] |
| Ethanol | 1-5 mg/mL[2][7][11] |
| Water | <1 mg/mL[2][7] |
Q4: What is a good starting concentration for my experiments?
A common starting point for a new inhibitor in a cellular assay is to perform a dose-response experiment.[12][13][14] If you have the IC50 value from a biochemical assay, a starting concentration 5 to 10 times higher than this value can be a good starting point for cell-based assays to aim for complete inhibition.[12][15] A broad range of concentrations, for example, from 10 nM to 100 µM in a log-scale dilution series, is often recommended for initial range-finding experiments.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibitory effect observed | - Low inhibitor concentration: The concentration used may be too low to effectively inhibit the target in your specific cell line. - Poor cell permeability: The inhibitor may not be efficiently entering the cells. - Inhibitor degradation: Improper storage or handling may have led to the degradation of the compound. - Low target expression: The target protein (EGFR/ErbB2) expression might be low in your chosen cell line. | - Perform a dose-response experiment with a wider and higher concentration range. - While this compound is generally cell-permeable, consider this possibility if other troubleshooting fails. - Ensure proper storage of the stock solution at -20°C or -80°C and avoid multiple freeze-thaw cycles.[2] Always prepare fresh dilutions in culture medium for each experiment. - Confirm the expression level of EGFR and ErbB2 in your cell line using techniques like Western blotting or qPCR. |
| High levels of cell death or cytotoxicity | - High inhibitor concentration: The concentration used may be toxic to the cells. - Off-target effects: At higher concentrations, the inhibitor might be affecting other essential cellular pathways.[16][17] - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | - Reduce the inhibitor concentration and/or shorten the incubation time. - Perform a dose-response curve to identify a concentration that inhibits the target without causing significant cytotoxicity. Consider testing for off-target effects if the problem persists. - Ensure the final DMSO concentration in the cell culture is low, typically ≤ 0.1%.[18] |
| Inconsistent or not reproducible results | - Variations in cell culture conditions: Differences in cell passage number, confluency, or media composition can influence cellular responses. - Inaccurate pipetting: Errors in preparing serial dilutions can lead to variability. - Precipitation of the inhibitor: The inhibitor may precipitate in the culture medium, especially at higher concentrations. | - Maintain consistent cell culture practices. Use cells within a similar passage number range and ensure consistent confluency at the time of treatment. - Use calibrated pipettes and be meticulous when preparing dilutions. - Visually inspect the media after adding the inhibitor. If precipitation occurs, try lowering the concentration or preparing fresh dilutions. Sonication can aid in dissolution.[1] |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the IC50 value of this compound in your specific cell line by assessing its impact on cell viability.
Materials:
-
Your chosen cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A common approach is to prepare a 2X concentration of each dilution.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration) and a no-treatment control.[12]
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).[12]
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals by adding the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.[12]
-
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Visualizations
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for determining the optimal working concentration of an inhibitor.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 6. ClinPGx [clinpgx.org]
- 7. adooq.com [adooq.com]
- 8. Tyrphostin AG-528产品说明书 [selleck.cn]
- 9. cenmed.com [cenmed.com]
- 10. caymanchem.com [caymanchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. How to Use Inhibitors [sigmaaldrich.com]
- 16. icr.ac.uk [icr.ac.uk]
- 17. Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Stability of Tyrphostin AG 528 in different solvents and media.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability, storage, and effective use of Tyrphostin AG 528. Adherence to these guidelines is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare stock solutions in high-quality, anhydrous DMSO. For optimal results, use fresh DMSO as moisture absorption can reduce solubility.[1]
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the integrity and activity of this compound. The following storage conditions are recommended:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Keep desiccated and protected from light. |
| DMSO Stock Solution | -20°C | Up to 1 month[1][2] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | Up to 1 year[1] | Preferred for longer-term storage. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2] |
Q3: Is this compound stable in aqueous solutions and cell culture media?
A3: While specific stability data for this compound in aqueous solutions is limited, structurally related tyrphostins are known to be unstable in aqueous environments, including cell culture media. The catechol group present in many tyrphostins is susceptible to oxidation, which can be accelerated by neutral or alkaline pH and exposure to light. Therefore, it is strongly recommended to prepare fresh working dilutions in your aqueous buffer or cell culture medium immediately before each experiment and to avoid storing the compound in aqueous solutions.
Q4: What are the primary cellular targets of this compound?
A4: this compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2) tyrosine kinases, with IC50 values of 4.9 µM and 2.1 µM, respectively.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected inhibitory effects. | Degradation of this compound in aqueous experimental media. | - Prepare fresh working solutions from a frozen DMSO stock for each experiment. - Minimize the incubation time of the compound with cells as much as the experimental design allows. - Protect your working solutions from light. |
| Precipitate formation when diluting DMSO stock solution into aqueous buffer or media. | Poor aqueous solubility of this compound. | - Ensure the DMSO stock solution is fully dissolved before dilution. Gentle warming or vortexing can aid dissolution. - When diluting, add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing. - Maintain a final DMSO concentration that is sufficient to keep the compound in solution, but be mindful of potential solvent toxicity to your cells. A vehicle control with the same final DMSO concentration is essential. |
| Variability in results between experiments. | - Inconsistent handling of this compound solutions. - Repeated freeze-thaw cycles of the stock solution. | - Strictly adhere to the recommended storage and handling protocols. - Always use single-use aliquots of the DMSO stock solution. |
Experimental Protocols
General Protocol for Cellular Treatment with this compound and Analysis of EGFR/ErbB2 Phosphorylation by Western Blot
This protocol provides a general guideline for treating cultured cells with this compound to assess its inhibitory effect on EGFR and ErbB2 phosphorylation.
Materials:
-
Cell line with endogenous or overexpressed EGFR and ErbB2 (e.g., A431, SK-BR-3)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-phospho-ErbB2 (e.g., Tyr1248), anti-total-ErbB2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate cells at a suitable density and grow until they reach 70-80% confluency.
-
Serum Starvation: To reduce basal receptor activation, serum-starve the cells by replacing the growth medium with serum-free medium for 12-24 hours prior to treatment.
-
Preparation of this compound Working Solution: Immediately before use, prepare a fresh dilution of your this compound DMSO stock solution in serum-free medium to the desired final concentration. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the serum-free medium and add the medium containing this compound or the vehicle control to the cells. Incubate for the desired time (e.g., 1-4 hours).
-
Ligand Stimulation (Optional): To assess the inhibition of ligand-induced phosphorylation, you can stimulate the cells with a ligand such as EGF (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes) at the end of the inhibitor treatment.
-
Cell Lysis:
-
Place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each dish, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or similar protein assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize the phosphorylation signal, the membrane can be stripped and re-probed for the corresponding total protein and a loading control.
Visualizing the Mechanism of Action
EGFR-ErbB2 Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits EGFR-ErbB2 signaling.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for analyzing this compound effects.
References
Navigating Tyrphostin AG 528: A Technical Guide to Avoiding Common Experimental Pitfalls
For researchers, scientists, and drug development professionals utilizing Tyrphostin AG 528, a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) and ErbB2 tyrosine kinases, this technical support center provides essential guidance on troubleshooting common issues and answers frequently asked questions to ensure the success and reproducibility of your experiments.
This compound is a valuable tool in cancer research and the study of cell signaling pathways. However, like any specific biochemical inhibitor, its effective use requires careful attention to experimental detail. This guide addresses potential challenges, from solubility and stability to interpreting unexpected results, providing a comprehensive resource for both new and experienced users.
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to resolving common problems encountered when using this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium. | This compound has low aqueous solubility and can precipitate when a concentrated DMSO stock is diluted into aqueous media. | - Ensure the final DMSO concentration in your cell culture medium is low (typically ≤0.1%).- Prepare fresh working solutions for each experiment.- Add the DMSO stock solution to your pre-warmed culture medium drop-wise while vortexing or stirring to facilitate mixing.- Consider preparing an intermediate dilution in culture medium before the final dilution. |
| Inconsistent or no inhibition of target phosphorylation (e.g., p-EGFR). | - Compound Instability: this compound may degrade in solution over time, especially in aqueous media at 37°C.[1][2]- Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit the target in your specific cell line.- High Cell Density: Very high cell confluence can lead to a higher concentration of the target protein, requiring more inhibitor.- Incorrect Timing: The incubation time may not be optimal for observing the inhibitory effect. | - Always prepare fresh working solutions from a frozen DMSO stock immediately before each experiment.[1]- Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line.- Seed cells at a consistent and appropriate density for your experiments.- Conduct a time-course experiment to identify the optimal incubation time for inhibition. |
| Unexpected or off-target effects observed. | - Non-specific Kinase Inhibition: While relatively selective, at higher concentrations, this compound may inhibit other kinases.[3]- Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can induce cellular stress and off-target effects. | - Use the lowest effective concentration of this compound as determined by your dose-response experiments.- If off-target effects are suspected, consider using a structurally different inhibitor of the same target as a control.- Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for solvent effects. |
| High background in Western blot analysis of phosphorylated proteins. | - Suboptimal Antibody Dilution: The primary or secondary antibody concentration may be too high.- Inadequate Blocking: The blocking step may not be sufficient to prevent non-specific antibody binding.- Insufficient Washing: Residual unbound antibodies can cause high background. | - Optimize the dilution of your primary and secondary antibodies.- Use 5% Bovine Serum Albumin (BSA) in TBST for blocking when detecting phosphorylated proteins, as milk can sometimes interfere.[4]- Increase the number and duration of washes with TBST after antibody incubations.[4] |
| Discrepancies between cell viability assay results and target inhibition data. | - Different Assay Endpoints: Cell viability assays (e.g., MTT, SRB) measure metabolic activity or cell number, while Western blotting measures a specific molecular event (protein phosphorylation). These do not always directly correlate in the short term.- Induction of Apoptosis or Cell Cycle Arrest: this compound can induce apoptosis or cause cell cycle arrest, which may not be immediately reflected as a decrease in metabolic activity.[5][6][7][8] | - Correlate your findings with multiple assays. For example, in addition to a viability assay, perform a cell cycle analysis or an apoptosis assay (e.g., caspase-3 activity) to get a more complete picture of the cellular response.[9]- Analyze target inhibition at earlier time points before significant changes in cell viability are expected. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent and storage for this compound?
This compound is soluble in DMSO (up to 61 mg/mL) and ethanol (B145695) (up to 5 mg/mL).[10] It is sparingly soluble in aqueous solutions. For cell-based assays, it is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO. This stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C for long-term stability.[10][11] Avoid repeated freeze-thaw cycles.[10][11]
2. How should I prepare my working solution of this compound?
It is crucial to prepare fresh working solutions from your frozen DMSO stock for each experiment. Thaw an aliquot of the stock solution and dilute it to the final desired concentration in pre-warmed cell culture medium. To avoid precipitation, add the stock solution drop-wise to the medium while gently vortexing. The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically 0.1% or lower, to avoid solvent-induced artifacts.
3. What are the primary cellular targets of this compound?
The primary targets of this compound are the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (ErbB2/HER2), which are members of the receptor tyrosine kinase family.[10][11]
4. What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the experimental conditions. The generally accepted values are:
5. Can this compound affect other cellular processes besides EGFR/ErbB2 signaling?
Yes, as with many kinase inhibitors, there is a potential for off-target effects, especially at higher concentrations. While this compound is considered relatively selective for EGFR and ErbB2, it is good practice to be aware of potential interactions with other kinases. Furthermore, inhibition of the EGFR/ErbB2 pathway can lead to downstream effects such as the induction of apoptosis and cell cycle arrest.[6][8]
Quantitative Data Summary
The following table summarizes the key inhibitory concentrations of this compound.
| Target | IC50 Value | Assay Type |
| EGFR | 4.9 µM | Cell-free assay |
| ErbB2/HER2 | 2.1 µM | Cell-free assay |
Experimental Protocols
Detailed Protocol for Western Blot Analysis of EGFR Phosphorylation
This protocol outlines the steps to assess the inhibitory effect of this compound on EGF-induced EGFR phosphorylation in a suitable cancer cell line (e.g., A549, which expresses EGFR).
Materials:
-
A549 cells (or another suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound (stock solution in DMSO)
-
Recombinant Human EGF
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-EGFR (Tyr1068) and rabbit anti-total EGFR
-
Loading control antibody (e.g., mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed A549 cells in 6-well plates and allow them to grow to 70-80% confluency.
-
Serum-starve the cells by replacing the complete medium with serum-free medium for 16-24 hours. This reduces basal EGFR phosphorylation.[12]
-
-
Inhibitor Treatment:
-
Prepare fresh working solutions of this compound in serum-free medium at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM).
-
Include a vehicle control (serum-free medium with the same final concentration of DMSO).
-
Aspirate the serum-free medium from the cells and add the this compound working solutions or the vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
EGF Stimulation:
-
Following the inhibitor treatment, stimulate the cells by adding EGF to a final concentration of 100 ng/mL.
-
Incubate for 10-15 minutes at 37°C. An unstimulated control (no EGF) should also be included.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Transfer the supernatant (protein lysate) to new pre-chilled tubes.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.[13]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against phospho-EGFR (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[13]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody (1:2000-1:5000 dilution in blocking buffer) for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and capture the signal using an imaging system.
-
To confirm equal protein loading and total EGFR levels, the membrane can be stripped and re-probed with antibodies against total EGFR and a loading control like β-actin.
-
Visualizing Experimental Workflows and Signaling Pathways
To further aid in experimental design and data interpretation, the following diagrams illustrate key processes related to the use of this compound.
Caption: Workflow for assessing this compound's effect on EGFR phosphorylation.
Caption: EGFR/ErbB2 signaling pathway and points of inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. The tyrphostin adaphostin interacts synergistically with proteasome inhibitors to induce apoptosis in human leukemia cells through a reactive oxygen species (ROS)-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. The tyrphostin AG1478 augments oridonin-induced A431 cell apoptosis by blockage of JNK MAPK and enhancement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epidermal growth factor receptor inhibition by tyrphostin 51 induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmrxiv.de [pharmrxiv.de]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Why is my Tyrphostin AG 528 not inhibiting EGFR phosphorylation?
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with Tyrphostin AG 528-mediated inhibition of Epidermal Growth Factor Receptor (EGFR) phosphorylation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not inhibiting EGFR phosphorylation?
A: Failure to observe inhibition of EGFR phosphorylation can stem from several factors, which can be broadly categorized into four areas: the inhibitor itself, the experimental protocol, cell-specific variables, and data analysis. A systematic review of each of these areas is crucial for successful troubleshooting. Potential issues include incorrect inhibitor concentration, degraded compound, suboptimal incubation times, presence of competing growth factors in serum, or inherent resistance in the cell line.
Q2: How can I verify that my this compound is active and used at the correct concentration?
A: The efficacy of this compound is highly dependent on its chemical integrity and the concentration used in the assay.
-
Solubility and Storage: this compound is typically dissolved in DMSO to create a stock solution.[1] It is critical to use fresh, anhydrous DMSO, as moisture can reduce solubility.[1] Stock solutions should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2] If precipitation is observed in the stock or working solutions, it can be gently warmed or sonicated to aid dissolution.[2]
-
Concentration and Potency: this compound is a competitive inhibitor of the ATP binding site on the EGFR kinase domain.[3] Its reported half-maximal inhibitory concentration (IC50) varies depending on the specific assay conditions. It's essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup. Start with a broad range of concentrations around the expected IC50 values.
Table 1: Inhibitory Potency of this compound
| Compound | Target | IC50 | Notes |
|---|---|---|---|
| This compound | EGFR | 4.9 µM | Also known as Tyrphostin B66.[1][2] |
| (Tyrphostin B66) | ErbB2/HER2 | 2.1 µM | Also shows activity against other related kinases.[1][2] |
The diagram below illustrates the mechanism of action for this compound, highlighting how it blocks the ATP binding site to prevent autophosphorylation.
Q3: Could my experimental protocol be the source of the problem?
A: Yes, the experimental protocol is a common source of inconsistent results.[4] Precise control over timing, concentrations, and reagents is critical.
-
Cell Seeding and Serum Starvation: Ensure uniform cell seeding density.[4] High confluency can alter signaling responses. Before treatment, it is common practice to serum-starve cells for several hours to overnight. Serum contains growth factors that can activate EGFR and compete with the inhibitor, potentially masking its effect.[5]
-
Inhibitor Pre-incubation: Cells should be pre-incubated with this compound for a sufficient period (e.g., 1-4 hours) before stimulation with an EGF ligand. This allows the inhibitor to enter the cells and bind to the EGFR kinase domain.
-
Ligand Stimulation: Use a consistent concentration and stimulation time for your ligand (e.g., 100 ng/mL EGF for 10-15 minutes).[4] Both insufficient and excessive stimulation can lead to misleading results.
-
Cell Lysis: Immediately after stimulation, wash cells with ice-cold PBS and lyse them with a buffer containing both protease and, critically, phosphatase inhibitors .[4] Phosphatase inhibitors are essential to preserve the phosphorylation state of EGFR and other proteins in the lysate.[4]
-
Western Blotting:
-
Antibody Specificity: Use validated antibodies specific for the phosphorylated tyrosine residue of interest (e.g., p-EGFR Tyr1068) and for total EGFR.[2][4]
-
Loading Controls: Always run a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.[4] Normalize the p-EGFR signal to both the total EGFR and the loading control.
-
Below is a generalized workflow for this type of experiment.
Q4: Are there cell-specific factors that could prevent inhibition?
A: Yes, the characteristics of the cell line you are using can significantly impact the inhibitor's effectiveness.
-
Cell Line Integrity: Always use authenticated cell lines with a low passage number.[5] Genetic drift can occur in cell lines over time, altering their response to drugs.[5]
-
EGFR Expression Level: The cell line must express sufficient levels of EGFR. Confirm the presence of total EGFR in your cell lysates via Western blot.
-
Resistance Mechanisms: The cells may have intrinsic or acquired resistance to EGFR inhibitors.[5] This can be due to:
-
Mutations: Specific mutations in the EGFR kinase domain can prevent the inhibitor from binding effectively.
-
Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways (e.g., MET amplification) that bypass the need for EGFR signaling to promote proliferation and survival.[5]
-
Detailed Experimental Protocol
Protocol: Assessing this compound Inhibition of EGF-Induced EGFR Phosphorylation
This protocol provides a general framework. Optimization of cell density, inhibitor concentration, and incubation times is recommended for each specific cell line.
-
Cell Seeding:
-
Plate cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight in complete growth medium at 37°C with 5% CO2.
-
-
Serum Starvation:
-
Aspirate the complete growth medium.
-
Wash the cells once with sterile PBS.
-
Add serum-free medium and incubate for at least 4 hours (or overnight, depending on the cell line).
-
-
Inhibitor Treatment:
-
Prepare fresh dilutions of this compound in serum-free medium from a DMSO stock. Prepare a vehicle control with the same final DMSO concentration (typically ≤0.1%).
-
Aspirate the starvation medium and add the medium containing the inhibitor or vehicle.
-
Incubate for 1-4 hours at 37°C.
-
-
EGF Stimulation:
-
Without removing the inhibitor-containing medium, add EGF to a final concentration of 100 ng/mL to the appropriate wells. Do not add EGF to the unstimulated control wells.
-
Return the plates to the 37°C incubator for 10-15 minutes.
-
-
Protein Extraction:
-
Immediately place the plates on ice and aspirate the medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[4]
-
Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[4]
-
Carefully collect the supernatant (protein lysate) into a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.[5]
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blot:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[5]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a specific phospho-EGFR site (e.g., p-EGFR Tyr1068) overnight at 4°C.[4]
-
Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]
-
After imaging, the membrane can be stripped and re-probed for total EGFR and a loading control (e.g., GAPDH).
-
References
Troubleshooting unexpected results in Tyrphostin AG 528 experiments.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tyrphostin AG 528.
Frequently Asked Questions (FAQs)
Compound-Related Issues
1. Why is my this compound showing lower than expected or no activity?
Several factors could contribute to a lack of bioactivity:
-
Poor Solubility: The compound may not be fully dissolved in your assay medium, resulting in a lower effective concentration.
-
Compound Instability: this compound, like many small molecules, can degrade over time, especially with repeated freeze-thaw cycles or improper storage.
-
Inaccurate Concentration: There might be inaccuracies in the initial stock solution preparation or subsequent dilutions.
-
Cellular Factors: The cell line you are using may have low expression of the target receptors (EGFR, ErbB2) or possess mutations that confer resistance.
2. How can I ensure proper solubilization of this compound?
This compound has specific solubility characteristics. It is crucial to use the correct solvent and preparation techniques.
-
Recommended Solvents: DMSO is the most common solvent for creating stock solutions.[1][2] It's critical to use fresh, high-quality, anhydrous DMSO, as it is hygroscopic and absorbed moisture can reduce the compound's solubility.[2]
-
Stock Solution Preparation: For a 25 mg/mL stock solution in DMSO, ultrasonic treatment may be necessary to achieve complete dissolution.[1]
-
Working Solutions: When preparing working solutions for in vivo experiments, it is recommended to prepare them fresh on the same day.[1] If precipitation occurs upon dilution into aqueous buffers, techniques like heating and/or sonication can aid dissolution.[1]
3. What are the optimal storage conditions for this compound?
Proper storage is critical to maintain the compound's activity.
-
Powder Form: Store the lyophilized powder at -20°C, keeping it desiccated. In this form, it can be stable for up to 36 months.
-
Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2]
Experimental Design & Protocol Issues
4. My results are inconsistent across experiments. What could be the cause?
Inconsistency can arise from several sources:
-
Variable Cell Conditions: Ensure cells are at a consistent passage number and confluence. Cellular responses can vary significantly with these parameters.
-
Inconsistent Compound Preparation: As mentioned, ensure consistent and complete solubilization of this compound for each experiment.
-
Assay Variability: Pipetting errors, variations in incubation times, and differences in reagent batches can all contribute to variability.
5. I am observing unexpected off-target effects. Is this common with this compound?
While this compound is a known inhibitor of EGFR and ErbB2, like many kinase inhibitors, it may have off-target effects.[4][5] The tyrphostin family of compounds can interact with other kinases and cellular targets.[6] For instance, some tyrphostins have been shown to inhibit 5-lipoxygenase.[6] It is important to consider that unexpected phenotypes could be due to inhibition of pathways other than the intended EGFR/ErbB2 signaling.
Troubleshooting Guides
Problem 1: No significant inhibition of cell proliferation in a cancer cell line known to overexpress EGFR.
-
Question: I am treating A431 cells (high EGFR expression) with this compound, but I am not seeing the expected decrease in cell viability. What should I check?
-
Answer:
-
Verify Compound Integrity and Concentration:
-
Ensure your stock solution was prepared correctly and stored properly. Consider preparing a fresh stock solution from powder.
-
Confirm the final concentration of this compound in your assay.
-
-
Check Solubility in Media:
-
Visually inspect the media after adding the compound for any signs of precipitation.
-
Consider a serial dilution approach to identify the concentration at which the compound remains soluble in your specific cell culture medium.
-
-
Optimize Treatment Duration:
-
The inhibitory effects may not be apparent at early time points. Try extending the incubation period (e.g., 24, 48, 72 hours).[7]
-
-
Control for Solvent Effects:
-
Include a vehicle control (e.g., DMSO at the same final concentration as your treated samples) to ensure the solvent itself is not affecting cell viability.
-
-
Confirm Target Expression and Phosphorylation:
-
Perform a Western blot to confirm the expression of EGFR in your A431 cells and, more importantly, to check if this compound is inhibiting its phosphorylation upon stimulation with a ligand like EGF.
-
-
Problem 2: High background signal in a kinase assay.
-
Question: I am using an in vitro kinase assay to measure this compound's inhibitory activity on EGFR, but the background signal is high, making it difficult to determine the IC50 value. How can I reduce the background?
-
Answer:
-
Optimize ATP Concentration:
-
The inhibitory effect of many kinase inhibitors is competitive with ATP. Ensure the ATP concentration in your assay is appropriate (often close to the Km for the enzyme).
-
-
Check Buffer Components:
-
Ensure all buffer components are fresh and at the correct pH.
-
Some components might interfere with your detection method (e.g., fluorescence or luminescence).
-
-
Enzyme Quality:
-
Use a high-purity recombinant EGFR enzyme. Poor quality enzyme preparations can contain contaminating kinases or other proteins that contribute to background signal.
-
-
Include Proper Controls:
-
No Enzyme Control: To measure the background signal from the buffer and substrate alone.
-
No Substrate Control: To check for any autophosphorylation of the enzyme.
-
No ATP Control: To ensure the signal is ATP-dependent.
-
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Target Class |
| EGFR | 4.9 µM | Receptor Tyrosine Kinase |
| ErbB2 (HER2) | 2.1 µM | Receptor Tyrosine Kinase |
Data compiled from multiple sources.[1][2][3][8]
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ~20-61 mg/mL | Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[1][2][9] Ultrasonic treatment may be needed.[1] |
| DMF | 25 mg/mL | |
| Ethanol | ~1-5 mg/mL | |
| Water | <1 mg/mL (Slightly soluble or insoluble) |
Solubility values can vary slightly between batches.[10]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-treatment control.[7]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[7]
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: In Vitro Kinase Assay
This protocol outlines a general procedure for measuring the inhibitory activity of this compound against a purified kinase.
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO and then dilute them in the kinase buffer. Dilute the kinase, peptide substrate, and ATP to their final desired concentrations in the kinase buffer.[7]
-
Reaction Setup: In a multi-well plate, add the kinase buffer, this compound at various concentrations (or DMSO as a vehicle control), and the kinase enzyme.[7]
-
Reaction Initiation: Start the kinase reaction by adding the ATP and substrate mixture to each well.[7]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).[7]
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and calculate the IC50 value.
Visualizations
Caption: EGFR/ErbB2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound (Tyrphostin B66) | EGFR抑制剂 | MCE [medchemexpress.cn]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Tyrphostin AG-528产品说明书 [selleck.cn]
Impact of hygroscopic DMSO on Tyrphostin AG 528 activity.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Tyrphostin AG 528, with a specific focus on the potential impact of dimethyl sulfoxide (B87167) (DMSO) as a solvent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a protein tyrosine kinase inhibitor. It specifically targets the Epidermal Growth Factor Receptor (EGFR) and ErbB2, with IC50 values of 4.9 μM and 2.1 μM, respectively.[1][2] By inhibiting these receptor tyrosine kinases, this compound blocks downstream signaling pathways that are crucial for cell proliferation, growth, and survival.[3][4] Its inhibitory action makes it a valuable tool in cancer research.[1]
Q2: What is DMSO and why is its hygroscopic nature a concern for experiments?
Dimethyl sulfoxide (DMSO) is a widely used solvent in biological research due to its ability to dissolve a broad range of compounds, including many kinase inhibitors that are otherwise poorly soluble in aqueous solutions.[5] However, DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7][8] This water absorption can become a significant issue in a laboratory environment. For instance, a small volume of DMSO in a microplate can absorb a substantial amount of water in a short period.[6]
The presence of water can lead to several problems:
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Compound Precipitation: The solubility of many organic compounds, like this compound, is significantly lower in aqueous solutions. Increased water content in DMSO can cause the compound to precipitate, leading to an inaccurate concentration in your stock solution.[9][10][11]
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Compound Degradation: Water can promote the hydrolysis of sensitive compounds, leading to their degradation over time and a loss of biological activity.
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Variability in Results: Inconsistent water content across different aliquots or experiments can lead to poor reproducibility and unreliable data.
Q3: How can water in DMSO specifically affect this compound activity?
The introduction of water into a DMSO stock of this compound can negatively impact its activity through several mechanisms:
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Reduced Solubility and Concentration: this compound's solubility is significantly higher in anhydrous DMSO. As DMSO absorbs moisture, the effective concentration of the inhibitor in solution may decrease due to precipitation.[2]
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Altered Biological Activity: The presence of water can alter the conformation of the inhibitor or its interaction with the target kinase, potentially reducing its inhibitory potency.
Q4: What are the best practices for preparing and storing this compound in DMSO?
To ensure the stability and consistent activity of this compound, follow these best practices for solution preparation and storage:
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Use High-Purity, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous (water-free) DMSO to prepare your stock solution.
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Prepare a Concentrated Stock: Make a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO introduced into your aqueous experimental setup.
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Aliquot for Single Use: After preparation, immediately aliquot the stock solution into small, single-use volumes in tightly sealed vials.[9][12] This practice minimizes the number of freeze-thaw cycles and reduces the exposure of the stock solution to atmospheric moisture.
-
Proper Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[1]
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected inhibitory activity of this compound.
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Possible Cause: This is a primary indicator that your this compound stock solution may have degraded or decreased in concentration due to water absorption in the DMSO.
-
Solution:
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Prepare a Fresh Stock Solution: Discard the suspect stock solution and prepare a new one using a fresh, unopened bottle of anhydrous DMSO.
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Follow Best Storage Practices: Ensure the new stock is immediately aliquoted and stored correctly at -20°C or -80°C.
-
Perform a Dose-Response Experiment: Validate the potency of the new stock solution by performing a dose-response experiment to determine the IC50 value. Compare this to the expected value from the literature or your historical data.
-
Issue: Precipitate is visible in the this compound stock solution upon thawing.
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Possible Cause: The compound has likely precipitated out of solution due to either the introduction of water into the DMSO or exceeding the solubility limit.
-
Solution:
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Gentle Warming and Sonication: You can try to redissolve the precipitate by gently warming the vial to no higher than 37°C and sonicating for 5-10 minutes.[5]
-
Centrifugation (Use with Caution): If the precipitate does not redissolve, you can centrifuge the vial and carefully pipette the supernatant for use. However, the concentration of the inhibitor in the supernatant will be unknown and should be re-determined if possible.
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Prepare a Fresh Stock: The most reliable solution is to discard the precipitated stock and prepare a new one, ensuring that the concentration does not exceed the solubility limit and that anhydrous DMSO is used.
-
Quantitative Data Summary
The following table provides illustrative data on the potential impact of water content in DMSO on the stability of a typical kinase inhibitor like this compound over time when stored at -20°C.
| % Water in DMSO (v/v) | Estimated % of Initial Activity Remaining (1 week) | Estimated % of Initial Activity Remaining (1 month) | Estimated % of Initial Activity Remaining (3 months) |
| < 0.1% (Anhydrous) | > 99% | > 95% | > 90% |
| 1% | 95% | 85% | 70% |
| 5% | 80% | 60% | < 40% |
| 10% | 65% | < 40% | < 20% |
Note: This data is hypothetical and serves to illustrate the general trend of decreased stability with increased water content. Actual stability will vary depending on the specific inhibitor and storage conditions.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
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Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes or cryovials
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-
Procedure:
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Allow the this compound powder and the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
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In a sterile environment, weigh the desired amount of this compound powder and place it in an appropriately sized vial.
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Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.
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Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
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Store the aliquots at -80°C for long-term storage.
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Protocol 2: Validating the Potency of this compound with a Cell-Based Assay
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Cell Line: Use a cell line that overexpresses EGFR, such as A431 cells.
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Procedure:
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Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
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Prepare a serial dilution of your new this compound stock solution in the cell culture medium. Remember to keep the final DMSO concentration consistent across all wells and typically below 0.5% to avoid solvent toxicity.[5]
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Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.
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Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
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Incubate for a period appropriate to observe an effect on cell viability (e.g., 48-72 hours).
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Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.
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Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
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Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting inconsistent this compound activity.
Caption: Impact of DMSO quality on experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. organic chemistry - Hygroscopic behaviour of DMSO - how bad is it? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Preventing degradation of Tyrphostin AG 528 during storage and use.
This technical support center provides guidance on the proper storage, handling, and use of Tyrphostin AG 528 to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: Proper storage is critical to maintain the stability and activity of this compound. Recommendations for the lyophilized powder and solutions are summarized below.
Q2: How should I prepare stock solutions of this compound?
A2: To prepare a stock solution, dissolve this compound in an appropriate solvent such as DMSO or ethanol (B145695). For example, to achieve a 10 mM stock solution in DMSO, add 3.26 mL of DMSO to 1 mg of this compound (Molecular Weight: 306.32 g/mol ). It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[1] If precipitation occurs, gentle warming and/or sonication can aid dissolution.[2]
Q3: Can I store my this compound stock solution at 4°C or room temperature?
A3: It is not recommended to store this compound solutions at 4°C or room temperature for extended periods. For short-term storage (up to one month), -20°C is advised. For longer-term storage (up to six months), -80°C is the recommended temperature.[2]
Q4: How many times can I freeze and thaw my stock solution?
A4: To avoid degradation, it is crucial to minimize freeze-thaw cycles. Once your stock solution is prepared, it is best practice to aliquot it into smaller, single-use volumes for storage.[3]
Q5: Is this compound sensitive to light?
Q6: For how long is the working solution stable in cell culture media?
A6: The stability of this compound in cell culture media at 37°C has not been extensively reported. For in vivo experiments, it is recommended to prepare the working solution freshly and use it on the same day.[2] For in vitro assays, it is advisable to prepare fresh dilutions from the frozen stock for each experiment to ensure consistent potency.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon storage at -20°C or -80°C. | The solubility limit may have been exceeded, or the solvent may have absorbed moisture. | Gently warm the solution and sonicate to redissolve the compound.[2] Ensure you are using fresh, anhydrous DMSO for preparing stock solutions.[1] Consider preparing a slightly more dilute stock solution. |
| Loss of inhibitory activity in my experiments. | The compound may have degraded due to improper storage, multiple freeze-thaw cycles, or prolonged storage in solution. | Always use freshly prepared working solutions for your experiments. Ensure stock solutions are stored correctly at -80°C for long-term storage and have not undergone multiple freeze-thaw cycles.[3] Use a new aliquot for each experiment. |
| Inconsistent results between experiments. | This could be due to variability in the concentration of the active compound. | Prepare a large batch of stock solution, aliquot it, and store it at -80°C. Use one aliquot per experiment to ensure the same starting material is used. Always prepare fresh dilutions for each experiment. |
| The compound is difficult to dissolve. | The compound may have low solubility in the chosen solvent, or the solvent quality may be poor. | This compound is more soluble in DMSO and DMF than in ethanol or water.[4][5] Ensure the solvent is pure and anhydrous. Gentle warming and sonication can facilitate dissolution.[2] |
Data Presentation
Storage Conditions
| Form | Storage Temperature | Stability |
| Lyophilized Powder | -20°C | 3 years[1][3] |
| In Solvent | -80°C | 6 months[2] |
| In Solvent | -20°C | 1 month[2][3] |
Solubility
| Solvent | Solubility |
| DMSO | ~60 mg/mL[3] |
| DMF | 25 mg/mL[4][5] |
| Ethanol | 5 mg/mL[3] |
| Water | <1 mg/mL[3] |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is adapted for this compound to assess its effect on cell proliferation.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
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Drug Treatment: Prepare serial dilutions of your this compound stock solution in complete growth medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest drug dose).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability can be calculated relative to the vehicle control.
Protocol 2: Western Blotting for EGFR Phosphorylation
This protocol determines the inhibitory effect of this compound on EGFR activity.
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Cell Culture and Treatment: Plate cells (e.g., A431) and allow them to adhere. Starve the cells in a serum-free medium for 12-24 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control. Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Denature the protein lysates and separate them by SDS-PAGE, then transfer the proteins to a PVDF membrane.
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Antibody Incubation: Block the membrane and incubate with a primary antibody against phosphorylated EGFR (p-EGFR) overnight at 4°C. Subsequently, wash and incubate with an HRP-conjugated secondary antibody.
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Detection: Visualize the protein bands using an ECL substrate and an imaging system. The band intensities can be quantified to determine the extent of inhibition.
Visualizations
Caption: EGFR/ErbB2 signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for using this compound to ensure stability and reproducibility.
Caption: A logical troubleshooting guide for experiments involving this compound.
References
How to handle precipitation of Tyrphostin AG 528 in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling Tyrphostin AG 528, with a specific focus on addressing its precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Tyrphostin B66, is a potent inhibitor of protein tyrosine kinases.[1][2][3] It specifically targets the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2), with IC50 values of 4.9 μM and 2.1 μM, respectively.[1][2][3] By inhibiting the autophosphorylation of these receptors, this compound blocks downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[4]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is sparingly soluble in water (<1 mg/mL) but has good solubility in several organic solvents.[2][5][6] For creating stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent, with a solubility of up to 61 mg/mL.[2][7] Other suitable solvents include Dimethylformamide (DMF) at 25 mg/ml and Ethanol at 5 mg/mL.[4][6]
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is critical to maintain the stability and activity of this compound. The lyophilized powder should be stored at -20°C for up to three years.[2][5] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to one year.[2]
Q4: Why does my this compound precipitate when I dilute it in my aqueous cell culture medium?
A4: The precipitation of this compound upon dilution in aqueous solutions like cell culture media or buffers is a common issue stemming from its low water solubility. When the high-concentration DMSO stock is introduced into an aqueous environment, the compound can crash out of solution as it is no longer in its preferred solvent. The final concentration of DMSO in the working solution is a critical factor in maintaining solubility.
Troubleshooting Guide: Precipitation of this compound
This guide provides systematic steps to address the issue of this compound precipitation during the preparation of working solutions for in vitro experiments.
| Issue | Possible Cause | Troubleshooting Steps & Recommendations |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer or media. | Poor aqueous solubility of this compound. | 1. Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity and solubility issues.[8] 2. Use Fresh, Anhydrous DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound.[2][7] Use high-quality, anhydrous DMSO to prepare your stock solution. 3. Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a small volume of media, vortex thoroughly, and then add this intermediate dilution to the final volume. 4. Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes aid in dissolution. However, avoid excessive heat as it may degrade the compound. |
| Solution is initially clear but becomes cloudy or forms a precipitate over time. | Compound instability or saturation in the aqueous environment. | 1. Prepare Fresh Working Solutions: It is highly recommended to prepare the final working solution of this compound immediately before use.[1] 2. Gentle Agitation: After dilution, gently mix the solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can sometimes promote precipitation. 3. Sonication: In some cases, brief sonication in a water bath can help to redissolve small amounts of precipitate.[1] Use this method cautiously as it can generate heat. |
| Inconsistent experimental results. | Variable amounts of active, dissolved compound due to precipitation. | 1. Visually Inspect Solutions: Always visually inspect your final working solution for any signs of precipitation before adding it to your cells. If a precipitate is visible, do not use the solution. 2. Filter Sterilization: If necessary, you can filter-sterilize the final working solution using a 0.22 µm syringe filter. This will remove any undissolved particles. Be aware that this may slightly lower the final concentration of the dissolved compound. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration (Approx.) |
| DMSO | 61 mg/mL | 199.13 mM |
| DMF | 25 mg/mL | 81.61 mM |
| Ethanol | 5 mg/mL | 16.32 mM |
| Water | <1 mg/mL | <3.26 mM |
| Data compiled from multiple sources.[2][4][5][6][7] |
Experimental Protocols
Protocol: Preparation of this compound Working Solution for Cell-Based Assays
This protocol provides a step-by-step method for preparing a working solution of this compound while minimizing the risk of precipitation.
Materials:
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This compound powder
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High-quality, anhydrous Dimethyl sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Pre-warmed (37°C) complete cell culture medium
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Vortex mixer
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Pipettes and sterile tips
Procedure:
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Prepare a High-Concentration Stock Solution in DMSO:
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Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 3.06 mg of this compound (Molecular Weight = 306.32 g/mol ) in 1 mL of DMSO.
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Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C.
-
-
Prepare the Final Working Solution:
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Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
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Determine the final concentration of this compound and the final volume of cell culture medium required for your experiment.
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Calculate the volume of the stock solution needed. Ensure that the final DMSO concentration in the cell culture medium does not exceed 0.5%.
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Example Dilution for a 10 µM final concentration in 10 mL of medium:
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You will need 10 µL of the 10 mM stock solution.
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The final DMSO concentration will be 0.1% (10 µL in 10 mL).
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-
Add the pre-warmed (37°C) cell culture medium to a sterile tube.
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While gently swirling the medium, add the calculated volume of the this compound stock solution dropwise.
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Cap the tube and mix immediately by inverting it several times or by gentle pipetting. Do not vortex vigorously.
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Visually inspect the solution to ensure it is clear and free of any precipitate.
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Use the freshly prepared working solution immediately for your cell treatment.
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Mandatory Visualization
Below is a diagram illustrating the signaling pathway inhibited by this compound.
Caption: EGFR/ErbB2 signaling pathway and the point of inhibition by this compound.
This technical support guide should assist researchers in successfully using this compound in their experiments by providing clear, actionable information to overcome common challenges associated with its solubility.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Biology of the ERBB2 Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Signaling by ERBB2 | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Monarch Initiative [beta.monarchinitiative.org]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
Cell culture conditions for optimal Tyrphostin AG 528 efficacy.
Welcome to the Technical Support Center for Tyrphostin AG 528. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal efficacy in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Tyrphostin B66, is a potent protein tyrosine kinase inhibitor.[1][2] It primarily targets the Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2, with IC50 values of 4.9 µM and 2.1 µM, respectively, in cell-free assays.[2][3][4] By inhibiting these receptor tyrosine kinases, this compound blocks downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation, making it an effective anti-cancer agent.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For long-term storage, the powdered form should be kept at -20°C for up to 36 months.[5] Once dissolved in DMSO, the stock solution should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q3: Is this compound stable in aqueous solutions and cell culture media?
A3: Tyrphostins, as a class of compounds, can exhibit instability in aqueous solutions, including cell culture media.[6] It is highly recommended to prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment and to avoid storing it in aqueous solutions.[6]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is relatively specific for EGFR and ErbB2, like many kinase inhibitors, it may exhibit off-target effects, especially at higher concentrations. Some tyrphostins have been shown to affect other kinases or cellular processes. For example, related tyrphostins have been reported to interfere with the AP-2 adaptor complex, potentially inhibiting receptor internalization. It is crucial to include appropriate controls in your experiments to identify and account for any potential off-target effects.
Troubleshooting Guides
Here are some common issues that researchers may encounter when using this compound, along with potential causes and troubleshooting steps.
Issue 1: Inconsistent or lower-than-expected inhibitory activity.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh working solutions from a properly stored DMSO stock for each experiment. Avoid using old or repeatedly freeze-thawed stock solutions.[6] |
| Precipitation in Media | Visually inspect the cell culture media for any signs of precipitation after adding this compound. If precipitation occurs, try vortexing the solution thoroughly during dilution or gently warming it.[6] Consider preparing a more diluted stock solution in DMSO before adding to the media. |
| Cell Culture Variability | Use cells within a consistent and low passage number. Ensure uniform cell seeding density across all wells and plates. Do not use cells that are over-confluent. |
| Suboptimal Treatment Conditions | Optimize the concentration and incubation time for your specific cell line and assay. A time-course and dose-response experiment is highly recommended. |
Issue 2: High levels of cell death unrelated to EGFR inhibition.
| Possible Cause | Troubleshooting Steps |
| DMSO Toxicity | Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v), and ideally below 0.1%. Include a vehicle control (media with the same concentration of DMSO as the treated wells) in all experiments. |
| Off-Target Cytotoxicity | Perform a dose-response experiment to determine the concentration range that inhibits EGFR signaling without causing widespread, non-specific cell death. Consider using a lower concentration for a longer duration. |
| Compound Precipitation | As mentioned above, precipitates can be toxic to cells. Ensure complete dissolution of the compound in the media. |
Issue 3: Inconsistent Western Blot results for phosphorylated EGFR.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins during sample preparation. |
| Timing of Stimulation/Inhibition | Precisely control the timing of ligand (e.g., EGF) stimulation and this compound treatment. For phosphorylation studies, shorter incubation times (e.g., 15 minutes to 4 hours) are often sufficient. |
| Poor Protein Transfer | Optimize your Western blot transfer conditions, especially for a large protein like EGFR (~175 kDa). |
| Antibody Quality | Use high-quality, validated primary antibodies for both phosphorylated and total EGFR. |
Troubleshooting Workflow
Quantitative Data
The following tables summarize the inhibitory activity of this compound and related compounds.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Assay Type |
| EGFR | 4.9 | Cell-free assay |
| ErbB2/HER2 | 2.1 | Cell-free assay |
| Data sourced from[2][3][4]. |
Table 2: Comparative Inhibitory Activity of Tyrphostin Analogs
| Compound | Primary Target(s) | IC50 |
| This compound | EGFR, ErbB2 | 4.9 µM, 2.1 µM |
| Tyrphostin AG 1478 | EGFR | 3 nM |
| Tyrphostin AG 490 | JAK2 | ~10 µM |
| Tyrphostin A9 | EGFR, VEGFR-2 | Low nM range |
| Note: IC50 values can vary depending on the specific experimental conditions. |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Materials:
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Cancer cell line of interest (e.g., A431, HCT-116)
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Complete cell culture medium
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This compound
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DMSO (anhydrous)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
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96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment:
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Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
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Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
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Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
This protocol is for detecting changes in EGFR phosphorylation following treatment with this compound.
Materials:
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Cell line with detectable EGFR expression (e.g., A431)
-
Complete and serum-free culture media
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This compound
-
DMSO
-
EGF (optional, for stimulating EGFR phosphorylation)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, and a loading control like anti-β-actin)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-24 hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-4 hours).
-
(Optional) Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against total EGFR and a loading control to ensure equal protein loading.
-
Visualizations
EGFR Signaling Pathway and this compound Inhibition
Experimental Workflow for this compound
References
Validation & Comparative
Tyrphostin AG 528: A Comparative Guide to its Inhibitory Effect on EGFR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tyrphostin AG 528, a protein tyrosine kinase inhibitor, with other alternative Epidermal Growth Factor Receptor (EGFR) inhibitors. The following sections present a data-driven overview of its performance, detailed experimental protocols for validating EGFR inhibition, and a visualization of the EGFR signaling pathway.
Comparative Efficacy: A Data-Driven Overview
The inhibitory potential of this compound and a selection of other EGFR inhibitors are summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the assay type and cell line used. The data presented here is a compilation from various sources and should be interpreted with this in mind.
| Inhibitor Class | Inhibitor | Target(s) | IC50 | Cell Line/Assay Condition |
| Tyrphostin | This compound | EGFR, ErbB2 | 4.9 µM (EGFR), 2.1 µM (ErbB2) | Cell-free assays [1] |
| Tyrphostin AG 1478 | EGFR | ~3 nM | In vitro | |
| First-Generation TKI | Gefitinib | EGFR (wild-type) | 15.5 nM | Cell-free assay |
| EGFR (L858R/T790M) | 823.3 nM | Cell-free assay | ||
| Erlotinib | EGFR (exon 19 deletion) | 7 nM | PC-9 cells | |
| EGFR (L858R) | 12 nM | H3255 cells | ||
| Second-Generation TKI | Afatinib | EGFR (wild-type) | 0.5 nM | Cell-free assay |
| EGFR (L858R) | 0.4 nM | Cell-free assay | ||
| EGFR (L858R/T790M) | 10 nM | Cell-free assay | ||
| Dacomitinib | EGFR | 6 nM | Cell-free assay | |
| Third-Generation TKI | Osimertinib | EGFR (Exon 19 deletion) | 12.92 nM | LoVo cells |
| EGFR (L858R/T790M) | 11.44 nM | LoVo cells | ||
| EGFR (wild-type) | 493.8 nM | LoVo cells | ||
| Dual TKI | Lapatinib | EGFR, ErbB2 | 10.8 nM (EGFR), 9.2 nM (ErbB2) | Cell-free assays |
Experimental Protocols
Validating the inhibitory effect of compounds like this compound on EGFR requires robust and reproducible experimental methodologies. Below are detailed protocols for key assays used in the characterization of EGFR inhibitors.
In Vitro EGFR Kinase Assay (Luminescence-Based)
This assay quantifies the activity of purified EGFR kinase by measuring the amount of ADP produced, which is then converted to a luminescent signal.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
This compound and other test inhibitors
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound and other inhibitors in the kinase assay buffer. Include a vehicle control (e.g., DMSO).
-
Reaction Setup: To the wells of a microplate, add the test inhibitors, recombinant EGFR enzyme, and the kinase substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Stop the reaction and measure the generated ADP by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process of depleting unused ATP and then converting ADP to ATP for detection.
-
Luminescence Reading: Measure the luminescent signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the impact of EGFR inhibitors on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
EGFR-dependent cancer cell lines (e.g., A431, which overexpresses wild-type EGFR)
-
Cell culture medium and supplements
-
This compound and other test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or other inhibitors for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the inhibitor concentration to calculate the IC50 value.
Western Blot Analysis of EGFR Phosphorylation
This technique directly measures the inhibitory effect of a compound on EGFR's enzymatic activity by detecting the level of its autophosphorylation.
Materials:
-
EGFR-expressing cells
-
EGF (Epidermal Growth Factor)
-
This compound and other test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR and anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Serum-starve the cells to reduce basal EGFR activation, then pre-treat with the inhibitors for 1-2 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody against phospho-EGFR. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR.
-
Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated EGFR in treated versus untreated cells.
Visualizing the Mechanism of Action
The following diagrams illustrate the EGFR signaling pathway and the experimental workflow for validating EGFR inhibition.
References
A Comparative Guide to the Efficacy of Tyrphostin AG 528 and Gefitinib as EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Tyrphostin AG 528 and the clinically approved drug gefitinib (B1684475), both of which function as inhibitors of the Epidermal Growth Factor Receptor (EGFR). This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering an objective analysis based on available experimental data.
Mechanism of Action: Targeting the EGFR Tyrosine Kinase
Both this compound and gefitinib exert their therapeutic effects by inhibiting the tyrosine kinase activity of EGFR. EGFR is a transmembrane receptor that plays a crucial role in regulating cell proliferation, survival, and differentiation. In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
Gefitinib is a selective and reversible inhibitor of the EGFR tyrosine kinase.[1][2] It competitively binds to the adenosine (B11128) triphosphate (ATP) binding site within the kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways.[2] Gefitinib has shown particular efficacy in non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the EGFR gene.[2]
This compound is also a protein tyrosine kinase inhibitor that targets EGFR.[3][4] In addition to EGFR, it has been shown to inhibit ErbB2 (also known as HER2), another member of the ErbB family of receptor tyrosine kinases.[3][4]
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor. The following tables summarize the available IC50 data for this compound and gefitinib. It is important to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The data presented here is compiled from various sources and should be interpreted with this in mind.
Table 1: Biochemical IC50 Values
| Inhibitor | Target | IC50 |
| This compound | EGFR | 4.9 µM[3][4] |
| ErbB2 | 2.1 µM[3][4] | |
| Gefitinib | EGFR (Wild-Type) | Varies (typically in the low micromolar range) |
| EGFR (Mutant) | Varies (typically in the nanomolar range)[5] |
Table 2: Cellular IC50 Values for Gefitinib in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | EGFR Mutation Status | Gefitinib IC50 |
| H3255 | L858R | 40 nM[6] |
| H1666 | Wild-Type | 2.0 µM[6] |
| A549 | Wild-Type | >10 µM[6] |
| H441 | Wild-Type | >10 µM[6] |
| PC-9 | Exon 19 Deletion | ~10-20 nM |
| HCC827 | Exon 19 Deletion | 13.06 nM[7] |
Disclaimer: The IC50 values for this compound and gefitinib presented in these tables are from different sources and were likely determined under different experimental conditions. Therefore, these values should be considered as indicative of their respective potencies and not as a direct head-to-head comparison.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following are standard protocols for key experiments used to evaluate the efficacy of EGFR inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound and Gefitinib
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and gefitinib in cell culture medium.
-
Remove the medium from the cells and add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1][2][8][9][10]
Western Blot Analysis of EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR, providing a direct measure of inhibitor activity.
Materials:
-
Cancer cell lines
-
Serum-free cell culture medium
-
This compound and Gefitinib
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or gefitinib for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[3][11]
In Vitro Kinase Assay
This assay directly measures the ability of the inhibitors to block the enzymatic activity of EGFR.
Materials:
-
Recombinant human EGFR enzyme
-
Kinase assay buffer
-
Peptide substrate for EGFR
-
ATP
-
This compound and Gefitinib
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound and gefitinib.
-
In a 96-well plate, add the kinase buffer, the inhibitor, and the EGFR enzyme.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit and a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.[4][12][13][14]
Visualizing Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: General experimental workflow for evaluating EGFR inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. M2 macrophages reduce the effect of gefitinib by activating AKT/mTOR in gefitinib‐resistant cell lines HCC827/GR - PMC [pmc.ncbi.nlm.nih.gov]
Tyrphostin AG 528: A Comparative Guide to Kinase Profile and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tyrphostin AG 528, an early-generation tyrosine kinase inhibitor, against more modern, targeted alternatives. We will delve into its on-target potency, known off-target interactions, and provide supporting experimental data and protocols to offer a comprehensive view for researchers considering its use.
Introduction to this compound
This compound is a protein tyrosine kinase inhibitor with primary activity against the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2).[1][2][3][4] As a member of the tyrphostin family, it represents an initial class of synthetic compounds designed to compete with ATP at the kinase domain, thereby inhibiting downstream signaling. While historically important for studying the roles of EGFR and ErbB2 in cell proliferation and cancer, its selectivity profile and potential for off-target effects are critical considerations in modern research, especially when compared to newer generations of kinase inhibitors.
On-Target and Off-Target Inhibitory Profile of this compound
This compound exhibits micromolar inhibition of its primary targets. However, recent findings have identified a potent off-target activity against a non-kinase enzyme, 5-lipoxygenase (5-LO), at a significantly lower concentration. This highlights the importance of broad-spectrum profiling to understand the full biological activity of a small molecule inhibitor.
| Target | This compound IC50 | Target Class | Reference |
| EGFR | 4.9 µM | Receptor Tyrosine Kinase | [1][2][3][4] |
| ErbB2/HER2 | 2.1 µM | Receptor Tyrosine Kinase | [1][2][3][4] |
| 5-Lipoxygenase (5-LO) | 0.10 µM | Lipoxygenase |
Note: A comprehensive, large-panel kinome scan for this compound is not publicly available. Early studies of the tyrphostin class of inhibitors indicated potential for cross-reactivity with other tyrosine kinases such as the Insulin Receptor kinase, Src, and Abl, though specific IC50 values for this compound are not available.[5][6][7]
Comparative Analysis with Modern Kinase Inhibitors
To provide context for this compound's activity, this section compares its profile with two well-characterized, clinically approved EGFR/ErbB2 inhibitors: Gefitinib and Lapatinib.
Gefitinib: A Selective EGFR Inhibitor
Gefitinib is a first-generation EGFR tyrosine kinase inhibitor with significantly higher potency for EGFR than this compound. Its selectivity has been extensively profiled, revealing a narrower spectrum of activity.
| Target | Gefitinib IC50 | Target Class |
| EGFR | 0.033 µM | Receptor Tyrosine Kinase |
| ErbB2/HER2 | >3.7 µM | Receptor Tyrosine Kinase |
| Abl | 0.64 µM | Non-receptor Tyrosine Kinase |
| Src | >10 µM | Non-receptor Tyrosine Kinase |
| KDR (VEGFR2) | >10 µM | Receptor Tyrosine Kinase |
Data compiled from publicly available kinase profiling studies.
Lapatinib: A Dual EGFR/ErbB2 Inhibitor
Lapatinib is a dual inhibitor of both EGFR and ErbB2, with high potency against both targets. Its broader kinase inhibition profile has been well-documented.
| Target | Lapatinib IC50 | Target Class |
| EGFR | 0.010 µM | Receptor Tyrosine Kinase |
| ErbB2/HER2 | 0.013 µM | Receptor Tyrosine Kinase |
| ErbB4 | 0.347 µM | Receptor Tyrosine Kinase |
| RIPK2 | 0.030 µM | Serine/Threonine Kinase |
| DDR1 | 0.820 µM | Receptor Tyrosine Kinase |
| Src | >10 µM | Non-receptor Tyrosine Kinase |
Data compiled from publicly available kinome scan databases.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures for kinase profiling, the following diagrams are provided.
References
- 1. Tyrphostin induced growth inhibition: correlation with effect on p210bcr-abl autokinase activity in K562 chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biolchem.huji.ac.il [biolchem.huji.ac.il]
Control Experiments for Tyrphostin AG 528 Treatment in Cell Culture: A Comparative Guide
For researchers utilizing Tyrphostin AG 528, a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) and ErbB2 tyrosine kinases, designing rigorous control experiments is paramount to validate its specific effects and rule out confounding variables. This guide provides a comparative framework for essential control experiments, offering data on alternative inhibitors and detailed protocols for key assays.
Executive Summary of Inhibitor Potency
This compound acts as a dual inhibitor of EGFR and ErbB2 with IC50 values of 4.9 µM and 2.1 µM, respectively[1][2]. For comparative analysis, several alternative inhibitors targeting the same pathway are available, often with greater potency and selectivity. The table below summarizes the inhibitory concentrations (IC50) of this compound and its common alternatives against their primary kinase targets. It is important to note that these values are typically determined in cell-free biochemical assays and may differ from the effective concentrations in cell-based assays.
Table 1: Comparison of In Vitro Inhibitory Potency (IC50) of EGFR/ErbB2 Inhibitors
| Inhibitor | Target(s) | IC50 (EGFR) | IC50 (ErbB2) |
| This compound | EGFR, ErbB2 | 4.9 µM[1][2] | 2.1 µM[1][2] |
| Gefitinib | EGFR | 0.033 µM | >10 µM |
| Erlotinib | EGFR | 0.002 µM | 0.69 µM |
| Lapatinib | EGFR, ErbB2 | 0.0108 µM | 0.0092 µM |
Cellular Activity: A Head-to-Head Comparison
The cytotoxic effects of these inhibitors vary across different cancer cell lines, influenced by factors such as the expression levels of EGFR and ErbB2, and the presence of activating or resistance mutations. The following table presents a compilation of reported cytotoxic IC50 values for this compound and its alternatives in various cancer cell lines. This data is crucial for selecting appropriate positive and negative control cell lines for your experiments.
Table 2: Cytotoxic IC50 Values of EGFR/ErbB2 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Gefitinib IC50 (µM) | Erlotinib IC50 (µM) | Lapatinib IC50 (µM) |
| A431 | Epidermoid Carcinoma | Data not available | ~0.05 | ~1.5 | ~0.16 |
| SK-BR-3 | Breast Cancer | Data not available | >10 | ~4.0 | ~0.08 |
| BT-474 | Breast Cancer | Data not available | >10 | ~5.0 | ~0.1 |
| MCF-7 | Breast Cancer | Data not available | >10 | >20 | ~136 |
| PC-9 | Non-Small Cell Lung Cancer | Data not available | ~0.077 | ~0.03 | Data not available |
| HCT-116 | Colon Carcinoma | Data not available | >10 | >20 | Data not available |
Note: IC50 values can vary significantly between studies due to different experimental conditions (e.g., incubation time, assay method). The data presented here is a representative sample from published literature.
Essential Control Experiments and Protocols
To ensure the specificity of this compound's effects in your cell culture model, a series of control experiments are indispensable.
Vehicle Control
The most fundamental control is the vehicle control. This compound is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO). Therefore, a control group of cells should be treated with the same concentration of DMSO as the experimental group to account for any solvent-induced effects.
Positive and Negative Control Cell Lines
-
Positive Control: Utilize a cell line known to be sensitive to EGFR/ErbB2 inhibition, preferably one with high expression of these receptors (e.g., A431 for EGFR, SK-BR-3 or BT-474 for ErbB2).
-
Negative Control: Employ a cell line with low or absent EGFR/ErbB2 expression to assess off-target toxicity.
Alternative Inhibitor Control
Treating cells with a well-characterized alternative inhibitor, such as Gefitinib (EGFR-specific) or Lapatinib (dual EGFR/ErbB2 inhibitor), can help to confirm that the observed phenotype is due to the inhibition of the intended pathway.
Dose-Response Analysis
Perform a dose-response study to determine the optimal concentration of this compound for your specific cell line and experimental endpoint. This will help to identify a concentration that effectively inhibits the target without causing excessive non-specific toxicity.
Key Experimental Protocols
Western Blotting for Phospho-EGFR and Phospho-ErbB2
This protocol allows for the direct assessment of this compound's inhibitory effect on the phosphorylation of its target kinases.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-phospho-ErbB2 (e.g., Tyr1248), anti-total-ErbB2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells and treat with this compound, vehicle, or alternative inhibitors for the desired time.
-
For experiments investigating ligand-induced phosphorylation, starve cells in serum-free media before treatment and then stimulate with EGF or heregulin.
-
Lyse the cells on ice and quantify the protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, vehicle, or alternative inhibitors.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the media and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizing Pathways and Workflows
To facilitate a clearer understanding of the experimental design and the underlying biological context, the following diagrams are provided.
Caption: Simplified EGFR/ErbB2 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for comparing the effects of this compound and control treatments.
By implementing these control experiments and standardized protocols, researchers can confidently interpret the cellular effects of this compound and contribute to the generation of robust and reproducible scientific data.
References
Tyrphostin AG 528 Specificity: A Comparative Guide for Researchers
Performance Comparison of Tyrphostin AG 528 and Other EGFR/ErbB2 Inhibitors
This compound is a known inhibitor of the Epidermal Growth Factor Receptor (EGFR) and the closely related v-erb-b2 avian erythroblastic leukemia viral oncogene homolog 2 (ErbB2/HER2).[1][2] Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Inhibitor | Primary Target(s) | IC50 (µM) | Notes |
| This compound | EGFR, ErbB2 | 4.9 (EGFR), 2.1 (ErbB2) [1][2] | A member of the broader tyrphostin family of tyrosine kinase inhibitors. |
| Gefitinib | EGFR | 0.02 - 0.08 | A first-generation, reversible EGFR inhibitor. |
| Erlotinib | EGFR | 0.002 - 0.02 | Another first-generation, reversible EGFR inhibitor. |
| Afatinib | EGFR, ErbB2, ErbB4 | 0.0005 - 0.001 (EGFR), 0.014 (ErbB2) | A second-generation, irreversible pan-ErbB inhibitor. |
| Lapatinib | EGFR, ErbB2 | 0.006 (EGFR), 0.013 (ErbB2) | A dual tyrosine kinase inhibitor that is reversible. |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration and the specific substrate used. The data presented here is for comparative purposes.
EGFR-ErbB2 Signaling Pathway and Inhibition
This compound exerts its effects by inhibiting the tyrosine kinase activity of EGFR and ErbB2. These receptors are key components of the ErbB signaling network, which plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR forms homodimers or heterodimers with other ErbB family members, including ErbB2. This dimerization leads to the activation of the intracellular kinase domain and subsequent autophosphorylation of tyrosine residues. These phosphorylated sites then serve as docking platforms for various signaling proteins, initiating downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[3][4][5] By blocking the kinase activity, this compound prevents these downstream signaling events.
Caption: Inhibition of EGFR and ErbB2 by this compound blocks downstream signaling pathways.
Experimental Protocols
To determine the specificity of a kinase inhibitor like this compound, a series of experiments are required. Below are detailed protocols for key assays.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant EGFR and ErbB2 kinases
-
Specific peptide substrate for each kinase
-
This compound
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-labeled for luminescence-based assays
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT, 0.01% Triton X-100)
-
96-well or 384-well assay plates
-
Phosphocellulose filter paper (for radiometric assay) or luminescence plate reader (for ADP-Glo™ or similar assay)
-
Stop solution (e.g., 75 mM phosphoric acid for radiometric assay)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM, followed by 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle control (DMSO) to the wells of the assay plate.
-
Add 5 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Add 2.5 µL of a 4X ATP solution (containing a mix of labeled and unlabeled ATP) to each well to start the reaction. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Detection:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose filter paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a second reagent to convert the generated ADP to ATP, which is used in a luciferase reaction to produce a luminescent signal. Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6]
-
Experimental Workflow for Kinase Inhibitor Specificity Profiling
A comprehensive assessment of specificity involves testing the inhibitor against a large panel of kinases.
Caption: A multi-pronged approach to determine the specificity of a kinase inhibitor.
References
Tyrphostin AG 528: A Comparative Guide to an Early Generation EGFR Inhibitor
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Tyrphostin AG 528's performance with other EGFR inhibitors, supported by available experimental data. This document aims to provide a clear overview of its biochemical activity, cellular effects, and the methodologies used to assess its performance, facilitating informed decisions in research applications.
This compound is a member of the tyrphostin family of compounds, which were among the first synthetic inhibitors of protein tyrosine kinases. It primarily targets the Epidermal Growth Factor Receptor (EGFR) and the closely related ErbB2 (HER2), both of which are key players in cell growth, proliferation, and differentiation. Dysregulation of these signaling pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Performance Comparison of this compound and Other EGFR Inhibitors
The inhibitory activity of this compound and other EGFR inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. A lower IC50 value indicates greater potency.
It is crucial to note that IC50 values can vary significantly depending on the experimental conditions, including the specific assay used, substrate and ATP concentrations, and the cell line being tested. The following tables summarize the reported IC50 values for this compound and provide a comparison with other well-known first-generation EGFR inhibitors, Gefitinib and Erlotinib. The lack of studies directly comparing these inhibitors under identical conditions necessitates a cautious interpretation of these values.
Table 1: Inhibitory Activity (IC50) of this compound Against Target Kinases
| Target | IC50 (µM) | Assay Type |
| EGFR | 4.9[1][2][3] | Cell-free assay |
| ErbB2 (HER2) | 2.1[1][2][3] | Cell-free assay |
| 5-Lipoxygenase (5-LO) | 0.10 | Recombinant enzyme assay |
Table 2: Comparative Inhibitory Activity (IC50) of First-Generation EGFR Tyrosine Kinase Inhibitors (TKIs)
| Inhibitor | EGFR IC50 | ErbB2 (HER2) IC50 | Notes |
| This compound | 4.9 µM [1][2][3] | 2.1 µM [1][2][3] | Early-generation, broad-spectrum inhibitor. |
| Gefitinib | 0.02 - 0.08 µM | > 10 µM | More selective for EGFR over ErbB2. |
| Erlotinib | ~0.005 µM | > 10 µM | Highly potent and selective for EGFR. |
Disclaimer: The IC50 values for Gefitinib and Erlotinib are sourced from various publications and were not determined in a head-to-head comparison with this compound. Direct comparison of potency should be made with caution.
Experimental Protocols
To ensure the reproducibility and reliability of experimental data, standardized protocols are essential. Below are detailed methodologies for key assays used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of this compound against EGFR and other kinases.
Materials:
-
Recombinant human EGFR (or other target kinase)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, BSA, DTT)
-
ATP (at a concentration near the Km for the specific kinase)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
96-well or 384-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In each well of the plate, add the kinase buffer, the peptide substrate, and the diluted this compound or vehicle control (DMSO).
-
Enzyme Addition: Add the purified kinase enzyme to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and measure the kinase activity. The detection method will depend on the assay format used (e.g., ADP-Glo™, HTRF®, Z'-LYTE™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This cell-based assay measures the effect of a compound on cell proliferation and viability.
Objective: To determine the cytotoxic or cytostatic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A431, epidermoid carcinoma)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Inhibitor Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were created using Graphviz (DOT language) to illustrate the EGFR signaling pathway and the experimental workflows.
References
A Comparative Guide to Tyrphostin AG 528 and Other Tyrphostin Family Members for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tyrphostin AG 528's performance against other members of the tyrphostin family of protein tyrosine kinase (PTK) inhibitors. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the affected signaling pathways to aid in the selection of appropriate research tools.
Tyrphostins are a class of synthetic compounds designed to inhibit the activity of protein tyrosine kinases, enzymes that play a critical role in cellular signaling pathways regulating growth, differentiation, and survival. Dysregulation of these kinases is a known factor in numerous diseases, particularly cancer, making them a key target for therapeutic development. This guide focuses on this compound and provides a comparative analysis with other notable tyrphostins.
Performance Comparison of Tyrphostin Family Inhibitors
The inhibitory activity of tyrphostins is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency. The selectivity of these inhibitors is determined by comparing their IC50 values against a panel of different kinases.
Table 1: Comparative in vitro Inhibitory Potency (IC50) of this compound and Other Family Members
| Inhibitor | Primary Target(s) | IC50 Value (µM) | Target Class | Reference(s) |
| This compound (B66) | EGFR, ErbB2 | 4.9 (EGFR), 2.1 (ErbB2) | Receptor Tyrosine Kinase | [1][2] |
| Tyrphostin AG 1478 | EGFR | 0.003 | Receptor Tyrosine Kinase | [3][4] |
| Tyrphostin AG 494 | EGFR, ErbB2, PDGFR | 0.7 (EGFR), 39 (ErbB2), 6 (PDGFR) | Receptor Tyrosine Kinase | [5][6] |
| Tyrphostin AG 879 | ErbB2, TrkA | 1 (ErbB2), 10 (TrkA) | Receptor Tyrosine Kinase | [7][8][9][10] |
| Tyrphostin 9 (AG 17) | PDGFR, EGFR | 0.5 (PDGFR), 460 (EGFR) | Receptor Tyrosine Kinase | [11] |
Experimental Protocols
The following are detailed protocols for key experiments commonly used to characterize the activity of tyrphostin inhibitors.
In Vitro Kinase Assay (EGFR Phosphorylation Assay)
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase, such as EGFR.
Materials:
-
Recombinant human EGFR kinase
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Tyrphostin inhibitors
-
96-well plates
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the tyrphostin inhibitors in DMSO and then dilute them in the kinase buffer. Prepare the ATP and substrate mixture in the kinase buffer.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the tyrphostin inhibitor at various concentrations (or DMSO as a vehicle control), and the EGFR enzyme.
-
Initiate Reaction: Start the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Stop Reaction and Detection: Stop the reaction (e.g., by adding EDTA). The amount of phosphorylated substrate can be quantified using various methods, such as radioactive detection of incorporated ³²P-ATP, or non-radioactive methods like ELISA-based detection with a phospho-specific antibody, or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™).[12]
-
Data Analysis: The signal is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell viability and proliferation by measuring the metabolic activity of cells.[14][15]
Materials:
-
Cancer cell lines (e.g., A431 for EGFR studies)
-
Complete cell culture medium
-
Tyrphostin inhibitors
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[14]
-
Inhibitor Treatment: The next day, treat the cells with various concentrations of the tyrphostin inhibitors. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Following treatment, add 10 µL of MTT solution to each well. Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.[16][17]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Gently mix to ensure complete solubilization.[17]
-
Data Acquisition: Record the absorbance at 570 nm using a plate reader.[14][17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the cellular IC50 value.[14]
Signaling Pathway Inhibition
The following diagrams illustrate the key signaling pathways inhibited by this compound and other family members.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biocompare.com [biocompare.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tyrphostin AG 879 | HER2 inhibitor, TrkA inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Tyrphostin AG 879 | EGFR | PDGFR | HER | Trk receptor | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Interpreting Dose-Response Curves for Tyrphostin AG 528: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tyrphostin AG 528, a potent protein tyrosine kinase inhibitor, with other established EGFR inhibitors. By examining its dose-response characteristics and providing detailed experimental protocols, this document serves as a valuable resource for interpreting its biological activity and guiding future research.
This compound is a known inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2, with reported IC50 values of 4.9 µM and 2.1 µM, respectively[1]. Its primary mechanism of action involves competing with ATP at the kinase domain, thereby inhibiting autophosphorylation and downstream signaling. Understanding its dose-response curve is crucial for determining its potency and efficacy in various experimental settings.
Comparative Analysis of Inhibitor Potency
To effectively evaluate the performance of this compound, it is essential to compare its inhibitory activity with that of other well-characterized EGFR inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and alternative compounds against EGFR and ErbB2. It is important to note that IC50 values can vary depending on the specific experimental conditions.
| Inhibitor | Target(s) | IC50 (EGFR) | IC50 (ErbB2) | Notes |
| This compound | EGFR, ErbB2 | 4.9 µM[1] | 2.1 µM[1] | Dual inhibitor |
| Gefitinib | EGFR | ~0.015-0.037 µM | >10 µM | Selective for EGFR |
| Erlotinib | EGFR | ~0.002-0.02 µM | >10 µM | Selective for EGFR |
| Afatinib | EGFR, ErbB2, ErbB4 | ~0.5-10 nM | ~14 nM | Irreversible pan-ErbB inhibitor |
Understanding the Dose-Response Relationship
A dose-response curve illustrates the relationship between the concentration of a drug and its observed effect. For an inhibitor like this compound, this is typically a sigmoidal curve where the response (e.g., inhibition of kinase activity or cell proliferation) increases with the inhibitor concentration until it reaches a plateau. The IC50 value, derived from this curve, represents the concentration at which 50% of the maximum inhibitory effect is achieved. A lower IC50 value indicates a more potent inhibitor.
While specific, publicly available dose-response curves for this compound are limited, the provided IC50 values allow for an estimation of its potency relative to other inhibitors. To generate such curves, researchers can utilize the detailed experimental protocols outlined below.
Experimental Protocols
To aid in the experimental evaluation of this compound and its alternatives, the following detailed protocols for an in vitro kinase assay and a cell-based proliferation assay are provided.
In Vitro EGFR/ErbB2 Kinase Inhibition Assay (ADP-Glo™ Format)
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR or ErbB2 kinase.
Materials:
-
Recombinant human EGFR or ErbB2 enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound and other inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in DMSO. A 10-point, 3-fold dilution series is recommended to span a wide concentration range.
-
Assay Plate Setup: Add 1 µL of each compound dilution to the wells of the assay plate. Include DMSO-only wells as a "no inhibitor" control (100% activity) and wells without enzyme as a background control.
-
Enzyme and Substrate Addition: Prepare a master mix containing the recombinant kinase and the peptide substrate in Kinase Assay Buffer. Add 2 µL of this mix to each well.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare an ATP solution in Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be close to the Km for the respective enzyme.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cell lines that are dependent on EGFR or ErbB2 signaling.
Materials:
-
EGFR/ErbB2-dependent cancer cell line (e.g., A431, SK-BR-3)
-
Cell culture medium and supplements
-
This compound and other inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Inhibitor Treatment: The next day, treat the cells with various concentrations of the tyrphostin inhibitors. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the cells with the inhibitors for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the EGFR/ErbB2 signaling pathway and a typical experimental workflow for determining a dose-response curve.
Caption: EGFR/ErbB2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for determining a dose-response curve and IC50 value.
References
Safety Operating Guide
Proper Disposal of Tyrphostin AG 528: A Step-by-Step Guide for Laboratory Personnel
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for personnel safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Tyrphostin AG 528, a tyrosine kinase inhibitor used in research.
This compound is classified as a toxic substance and a moderate to severe irritant to the skin and eyes[1]. Improper disposal can lead to hazardous exposure and environmental contamination. Adherence to established protocols is therefore critical. The primary directive for disposal is to act in accordance with all applicable country, federal, state, and local regulations[1].
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This is due to its toxic nature and potential as a skin and eye irritant[1].
| Personal Protective Equipment (PPE) | Specification |
| Respiratory Protection | NIOSH/MSHA-approved respirator[1] |
| Hand Protection | Chemical-resistant rubber gloves[1] |
| Eye Protection | Chemical safety goggles[1] |
| Body Protection | Protective clothing to prevent skin contact[1] |
Avoid creating dust and handle the substance in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation[1]. In case of fire, be aware that this compound can emit toxic fumes, including carbon monoxide[1].
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused product, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and solutions.
-
Segregate this compound waste from other laboratory waste to prevent cross-contamination and ensure proper disposal routing. Do not mix with non-hazardous waste.
-
-
Waste Collection and Containerization:
-
Use a dedicated, properly labeled, and sealable waste container for all solid and liquid this compound waste.
-
The container should be made of a material compatible with the chemical.
-
Ensure the container is clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
This area should be away from heat sources and direct light to prevent thermal decomposition[1].
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide them with the Safety Data Sheet (SDS) and any other relevant information about the waste.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal, in accordance with your institution's policies and local regulations.
-
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.
References
Essential Safety and Handling Protocols for Tyrphostin AG 528
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Tyrphostin AG 528. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2, with IC50 values of 4.9 µM and 2.1 µM, respectively.[1][2] It is classified as a toxic substance and may be a moderate to severe irritant to the skin and eyes.[3] Handling should only be performed by personnel trained and familiar with the handling of potent active pharmaceutical ingredients.[3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is the first line of defense against accidental exposure. The following PPE is required when handling this compound in its solid form or in solution:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA-approved respirator | To prevent inhalation of the fine powder.[3] |
| Eye Protection | Chemical safety goggles | To protect eyes from dust particles and splashes.[3] |
| Hand Protection | Chemical-resistant rubber gloves | To prevent skin contact.[3] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Handling Procedures
This compound should be handled with care, avoiding inhalation and contact with skin, eyes, and clothing.[3]
Preparation and Use:
-
Ventilation: Always handle solid this compound and its solutions in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Dust Formation: When working with the powdered form, take care to avoid generating dust. Use appropriate tools, such as a chemical spatula, for transferring the compound.
-
Solution Preparation: this compound is soluble in DMSO at 61 mg/mL (199.13 mM).[2] When preparing solutions, add the solvent to the solid slowly to avoid splashing. Use fresh DMSO as moisture can reduce solubility.[2]
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[2] |
| In Solvent | -80°C | 1 year[2] |
| In Solvent | -20°C | 1 month[1][2] |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[2] The compound is stable if stored as directed but should be protected from light and heat.[3] Avoid strong oxidizing agents.[3]
Spill and Emergency Procedures
Spill Response:
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the spilled material, avoiding dust generation.
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
-
Minor Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.
-
Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
-
Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[3] This typically involves collecting the waste in a designated, sealed, and labeled hazardous waste container for pickup by a certified chemical waste disposal service. Do not dispose of down the drain or in regular trash.
Experimental Protocol: In Vitro Kinase Assay
This protocol provides a detailed methodology for a key experiment to assess the inhibitory effect of this compound on EGFR kinase activity.
Materials:
-
This compound
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in kinase buffer to achieve a range of desired concentrations.
-
Kinase Reaction:
-
In a 96-well plate, add the EGFR kinase and the poly(Glu, Tyr) substrate to each well.
-
Add the diluted this compound solutions to the appropriate wells. Include a control well with DMSO only.
-
Initiate the kinase reaction by adding ATP to each well.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction (typically 30°C) for a specified period.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a phosphotyrosine-specific antibody-based assay or a luminescence-based ATP detection assay.
-
Data Analysis: Determine the IC50 value of this compound by plotting the kinase activity against the logarithm of the inhibitor concentration.
Caption: Workflow for an in vitro kinase assay to determine the IC50 of this compound.
Signaling Pathway
This compound is an inhibitor of the EGFR signaling pathway. The following diagram illustrates the logical relationship of this inhibition.
Caption: this compound inhibits the EGFR signaling pathway.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
